molecular formula C10H10N2O B353837 3-(2-Hydroxy-5-methylphenyl)pyrazole CAS No. 57148-86-4

3-(2-Hydroxy-5-methylphenyl)pyrazole

Cat. No.: B353837
CAS No.: 57148-86-4
M. Wt: 174.2g/mol
InChI Key: KFOTULBCYDISHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-5-methylphenyl)pyrazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOTULBCYDISHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425657
Record name 3-(2-Hydroxy-5-methylphenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-86-4
Record name 3-(2-Hydroxy-5-methylphenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57148-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic organic compound featuring a pyrazole ring linked to a 4-methylphenol substituent. This unique structure imparts a range of valuable chemical and biological properties, making it a significant molecule in medicinal chemistry and materials science. Its scaffold is found in various compounds explored for therapeutic applications, notably as an intermediate in the synthesis of bioactive molecules.[1] The presence of both a phenolic hydroxyl group and a pyrazole moiety allows for diverse chemical modifications and interactions with biological targets.

This compound has garnered attention for its potential anti-inflammatory, analgesic, and antioxidant properties.[1] In the agrochemical sector, it serves as a key component in the development of novel herbicides and fungicides.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential biological activities, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.2 g/mol [1][2][3]
CAS Number 57148-86-4[1][2][3]
Appearance Colorless crystalline solid[1]
Melting Point 102-108 °C[1][2][4]
Purity (GC) ≥ 99%[1]
XlogP (Predicted) 1.9[5]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically follows established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or condensation reactions involving α,β-unsaturated ketones. A general workflow from synthesis to characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Starting Materials (e.g., 1-(2-Hydroxy-5-methylphenyl)ethanone) chalcone Chalcone Formation (Claisen-Schmidt Condensation) start->chalcone Base, Aldehyde cyclization Cyclization with Hydrazine Hydrate chalcone->cyclization Acid/Base Catalyst crude Crude Product cyclization->crude filtration Filtration crude->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization pure Pure Compound recrystallization->pure tlc TLC Analysis pure->tlc mp Melting Point Determination pure->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure->spectroscopy final Structure Confirmed spectroscopy->final

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyrazole derivatives are crucial for reproducible research. The following sections provide standard experimental protocols.

General Synthesis via Chalcone Intermediate

The synthesis of pyrazole derivatives is often achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate.[6][7]

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve the starting acetophenone derivative (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) and an appropriate aldehyde in ethanol.

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the mixture.[8]

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin-Layer Chromatography (TLC).[8]

  • Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[9]

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of the Pyrazole

  • Reflux a mixture of the synthesized chalcone and hydrazine hydrate in a solvent such as ethanol or acetic acid for 4-6 hours.[8]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into ice-water.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the pure this compound.[9]

Characterization Protocols

a. Melting Point Determination The melting point is determined using a digital capillary melting point apparatus.[9]

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The tube is placed in the heating block of the apparatus.

  • The temperature is increased at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.[10]

b. Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of reactions and assess the purity of the product.

  • A small spot of the reaction mixture or dissolved sample is applied to a silica gel-coated TLC plate.

  • The plate is developed in a sealed chamber containing an appropriate solvent system (mobile phase).

  • After the solvent front has moved up the plate, the plate is removed, dried, and visualized under UV light or by staining.

  • The retention factor (Rf) is calculated to identify components.

c. Spectroscopic Analysis

  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. The solid sample is typically analyzed using a KBr pellet or an ATR accessory to identify characteristic functional group vibrations.[9][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[11]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC/MS/MS).[9] This confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Potential Biological Activity and Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[12][13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimulus cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation compound This compound compound->cox Inhibition

Caption: Potential anti-inflammatory mechanism via inhibition of the COX pathway.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and promising biological activities.[1] This technical guide provides essential data on its physicochemical properties and outlines standard protocols for its synthesis and characterization, serving as a valuable resource for researchers in drug discovery and chemical synthesis. Further investigation into its specific mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed, plausible synthetic protocol for 3-(2-Hydroxy-5-methylphenyl)pyrazole, also known as 4-methyl-2-(1H-pyrazol-5-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical characteristics and synthesis of this pyrazole derivative.

Core Molecular Structure and Properties

This compound possesses a molecular structure characterized by a pyrazole ring attached to a 2-hydroxy-5-methylphenyl group. The presence of both a phenolic hydroxyl group and a pyrazole moiety makes this compound an interesting candidate for various applications, including as a ligand in coordination chemistry and as a scaffold in the design of bioactive molecules.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 57148-86-4[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 105 °C[1]
SMILES Cc1cc(c(O)cc1)c2cc[nH]n2[1]
InChI InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of pyrazoles from chalcones, which is a common and effective strategy for this class of compounds.

Experimental Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Purification A 2'-Hydroxy-5'-methylacetophenone C Reaction at 120°C A->C B Dimethylformamide dimethyl acetal (DMF-DMA) B->C D Intermediate Chalcone (1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one) C->D E Intermediate Chalcone H Reflux E->H F Hydrazine hydrate F->H G Glacial Acetic Acid (solvent) G->H I Crude Product H->I J Crude Product K Recrystallization from Ethanol/Water J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and apparatus (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

Step 1: Synthesis of the Intermediate Chalcone (1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one)

  • In a 100 mL round-bottom flask, combine 2'-hydroxy-5'-methylacetophenone (10 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).

  • Heat the reaction mixture at 120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and byproducts are removed under reduced pressure to yield the crude intermediate chalcone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the flask containing the crude chalcone from Step 1, add glacial acetic acid (20 mL) as the solvent.

  • To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.

  • After the addition is complete, fit the flask with a condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

Step 3: Purification

  • The crude solid is purified by recrystallization from an ethanol/water mixture.

  • Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~12.5 (s, 1H): This broad singlet corresponds to the pyrazole N-H proton.

  • ~9.5 (s, 1H): This singlet is attributed to the phenolic O-H proton.

  • ~7.5-7.0 (m, 3H): These signals represent the aromatic protons of the phenyl ring.

  • ~6.8 (d, 1H): This doublet corresponds to one of the pyrazole ring protons.

  • ~6.5 (d, 1H): This doublet corresponds to the other pyrazole ring proton.

  • ~2.2 (s, 3H): This singlet is assigned to the methyl group protons on the phenyl ring.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • ~155.0: Phenolic C-O

  • ~145.0, ~130.0: Quaternary carbons of the pyrazole ring.

  • ~130.0 - ~115.0: Aromatic carbons of the phenyl ring.

  • ~105.0: C-H of the pyrazole ring.

  • ~20.0: Methyl carbon.

FTIR (KBr, cm⁻¹):

  • ~3400-3200 (broad): O-H and N-H stretching vibrations.

  • ~3100-3000: Aromatic C-H stretching.

  • ~1600, ~1500: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • ~1250: C-O stretching of the phenol.

Mass Spectrometry (EI):

  • m/z 174 (M⁺): Molecular ion peak.

  • Fragment ions: Corresponding to the loss of small molecules like N₂, CO, and cleavage of the pyrazole and phenyl rings.

Molecular Structure Diagram

Caption: 2D structure of this compound.

This guide provides a foundational understanding of the molecular structure and a practical synthetic approach for this compound. The provided data and protocols are based on established chemical principles and data from closely related compounds, offering a strong starting point for further research and development.

References

biological activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole Derivatives

Executive Summary: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2] This document provides a comprehensive technical overview of the synthesis and biological activities of a specific subclass: this compound derivatives. These compounds have demonstrated notable potential, particularly as antimicrobial agents. This guide details the synthetic pathways, presents available quantitative biological data in structured tables, and provides standardized experimental protocols for their evaluation. Visual workflows and diagrams are included to illustrate key processes, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant pharmacological versatility.[1][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][4][5] The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory agent) highlights its importance as a "privileged structure" in drug design.[1][6]

The specific focus of this guide, the this compound scaffold, combines the robust pyrazole core with a substituted phenolic ring. This combination is of particular interest as the hydroxyl and methyl groups can modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. This document consolidates the available scientific information on these derivatives to facilitate further research and development.

Synthesis of this compound Derivatives

The primary synthetic route to this class of pyrazoles involves a multi-step process beginning with the synthesis of an intermediate chalcone, followed by a cyclization reaction with a hydrazine derivative.

General Synthesis Pathway

The synthesis typically starts with a Claisen-Schmidt condensation of 2-hydroxy-5-methyl acetophenone with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide to yield a chalcone (an α,β-unsaturated ketone).[7] This chalcone intermediate is then reacted with hydrazine hydrate in a solvent such as ethanol, leading to a cyclization reaction that forms the pyrazoline ring.[7] Subsequent derivatives can be formed by reacting the pyrazoline with reagents like acetic acid or benzoyl chloride.[7]

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazoline Synthesis (Cyclization) A 2-Hydroxy-5-methyl acetophenone C Chalcone Intermediate (α,β-unsaturated ketone) A->C NaOH / Ethanol B Aromatic Aldehyde B->C NaOH / Ethanol C_ref Chalcone Intermediate D Hydrazine Hydrate E 3-(2-Hydroxy-5-methylphenyl) -5-(aryl)pyrazoline D->E Ethanol / Reflux C_ref->E Ethanol / Reflux G A Prepare Standardized Bacterial Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate (37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F

References

The Versatility of the Pyrazole Scaffold: A Technical Guide to Substituted Pyrazoles and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, agriculture, and materials science. Its unique structural features and synthetic accessibility have led to the development of a vast array of substituted pyrazoles with diverse and potent activities. This technical guide provides an in-depth exploration of the core applications of substituted pyrazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support researchers in their scientific endeavors.

Medicinal Applications: Targeting Disease with Precision

Substituted pyrazoles have emerged as privileged scaffolds in drug discovery, leading to the development of numerous therapeutic agents. Their ability to interact with a wide range of biological targets has made them invaluable in the fight against various diseases, from inflammation and cancer to microbial infections.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

One of the most well-known applications of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory disorders by selectively targeting COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib150.04375
SC-558100.00137692
4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide8.250.05165

Signaling Pathway: Celecoxib and the Arachidonic Acid Cascade

The anti-inflammatory action of Celecoxib stems from its inhibition of COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation (Knorr Synthesis) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Diazo Diazo Compound Diazo->Cycloaddition Chalcone Chalcone Chalcone->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole Cycloaddition->Pyrazole

An In-depth Technical Guide to 3-(2-Hydroxy-5-methylphenyl)pyrazole: Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No: 57148-86-4). While this specific pyrazole derivative is not extensively studied, this document consolidates information on its synthesis, based on established methods for analogous compounds, and explores its potential biological activities by drawing parallels with structurally related pyrazole derivatives. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar pyrazole-based compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][5][6] The subject of this review, this compound, combines the versatile pyrazole ring with a substituted phenolic moiety, a structural motif known to contribute to various biological interactions. This guide will delve into the synthetic pathways to access this molecule and survey the biological landscape of closely related analogues to infer its potential therapeutic applications.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis of this compound 6-methylchromone 6-Methylchromone Reaction Ring Opening & Cyclization 6-methylchromone->Reaction Hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_hydrate->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for the Synthesis of 3(5)-(2-Hydroxyaryl)pyrazoles from Chromones

The following is a generalized experimental protocol based on literature procedures for similar compounds.[8][9] Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.

Materials:

  • 6-Methylchromone

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • A solution of 6-methylchromone (1 equivalent) is prepared in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Hydrazine hydrate (an excess, typically 3-10 equivalents) is added to the solution.

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and maintained at that temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified. Purification methods may include recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and N-H stretches.

  • Melting Point: The melting point of this compound is reported to be 105 °C.

Potential Biological Activities

Direct biological data for this compound is scarce in the public domain. However, by examining the activities of structurally similar pyrazole derivatives, we can infer its potential therapeutic applications.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[10][11][12] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Reference(s)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 µM (24h), 6.45 µM (48h)[13]
Pyrazole-based benzene sulfonamides (Compound P25)A431 (Skin cancer)3.7 µM[14]
Pyrazole-based benzene sulfonamides (Compound P25)SKMEL-28 (Melanoma)7.6 µM[14]
Pyrazole-based benzene sulfonamides (Compound P25)SCC-12 (Skin cancer)12.2 µM[14]
Pyrazole-based benzene sulfonamides (Compound P25)A375 (Melanoma)14.3 µM[14]

Potential Anticancer Mechanism of Action:

One of the proposed mechanisms for the anticancer activity of some pyrazole derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[13]

Anticancer_Mechanism Pyrazole_Derivative Pyrazole Derivative ROS_Generation Increased Reactive Oxygen Species (ROS) Pyrazole_Derivative->ROS_Generation Apoptosis Apoptosis ROS_Generation->Apoptosis

Caption: Potential ROS-mediated apoptosis by pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][5] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][5]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTargetIC50 Value(s)Reference(s)
Diarylpyrazole derivativesCOX-20.017 - 0.098 µM[15]
Thymol-pyrazole hybridsCOX-2 / 5-LOXDual inhibition reported[16]
Pyrazoline derivative (Compound 2g)Lipoxygenase (LOX)80 µM[5]

Potential Anti-inflammatory Signaling Pathway:

The primary mechanism involves the inhibition of the arachidonic acid cascade.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][17][18]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassMicroorganism(s)MIC Value(s)Reference(s)
5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorideS. aureus, E. faecalis7.8 µg/mL[19]
5-amino functionalized pyrazoles (Compounds 3c and 4b)Staphylococcus genus (MDR)32-64 µg/mL[18]
2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenolsS. aureus, E. coli, C. albicans, A. fumigatesSignificant activity reported[9]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is prepared and added to each well.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents an intriguing, yet understudied, member of the vast pyrazole family. Based on established synthetic methodologies for analogous compounds, its synthesis from 6-methylchromone and hydrazine hydrate is a feasible and logical approach. While direct biological data for this specific molecule is limited, the extensive research on structurally similar pyrazole derivatives strongly suggests its potential as a bioactive compound with possible applications in oncology, inflammation, and infectious diseases. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on such studies.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. Its versatile scaffold has given rise to a vast array of compounds with diverse biological activities, from blockbuster anti-inflammatory drugs to essential agrochemicals. This technical guide delves into the seminal discovery of pyrazole compounds, tracing their history from a serendipitous laboratory synthesis to their establishment as a privileged structure in drug discovery. We will explore the original experimental protocols, present key quantitative data, and visualize the foundational synthetic pathways and mechanisms of action that have paved the way for over a century of innovation in pyrazole chemistry.

The Serendipitous Discovery by Ludwig Knorr

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] In an attempt to synthesize a quinoline derivative, Knorr conducted a reaction between phenylhydrazine and ethyl acetoacetate.[4] Instead of the expected quinoline, he isolated a new crystalline compound which he identified as 1-phenyl-3-methyl-5-pyrazolone.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis , was the first documented synthesis of a substituted pyrazole derivative and laid the groundwork for the entire field of pyrazole chemistry.[1][2][3] The significance of this discovery was quickly underscored by the subsequent development of Antipyrine (phenazone), a methylated derivative of Knorr's initial product, which became one of the first synthetic analgesics and antipyretics, marking a pivotal moment in the history of synthetic pharmaceuticals.[4][6][7][8]

The Knorr Pyrazole Synthesis: The First Gateway to a New Class of Compounds

The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3][9] This robust and versatile reaction remains a fundamental method for the synthesis of substituted pyrazoles and pyrazolones.

Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1][2][10]

Materials and Equipment:

  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1][10]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[1][10]

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.[1][10]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

  • Isolation and Purification: The resulting product was cooled and, upon standing, solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. The melting point of the purified product was determined to be 127 °C.[10]

Quantitative Data from Knorr's Initial Synthesis
ParameterValueReference
Reactants
Phenylhydrazine100 g[1][10]
Ethyl Acetoacetate125 g[1][10]
Product
Compound Name1-Phenyl-3-methyl-5-pyrazolone[2]
Melting Point127 °C[10]
Reaction Conditions
Initial ReactionAmbient Temperature[1]
CyclizationHeating on a water bath[1]

Visualizing the Foundations of Pyrazole Chemistry

To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the Knorr pyrazole synthesis and the experimental workflow.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone + Ethyl Acetoacetate - H₂O ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->hydrazone pyrazolone 1-Phenyl-3-methyl-5-pyrazolone hydrazone->pyrazolone Heat - EtOH

Figure 1: Reaction pathway of the Knorr Pyrazole Synthesis.

Experimental_Workflow start Start: Combine Reactants (Phenylhydrazine + Ethyl Acetoacetate) step1 Initial Condensation at Ambient Temperature start->step1 step2 Separate Aqueous Layer (Water) step1->step2 step3 Heat Oily Product on Water Bath (Cyclization) step2->step3 step4 Cool and Solidify Crude Product step3->step4 step5 Collect Solid Product (1-Phenyl-3-methyl-5-pyrazolone) step4->step5 end End: Purified Product step5->end

Figure 2: Experimental workflow for the first synthesis of a pyrazole.

The Dawn of Pyrazole-Based Pharmaceuticals: Antipyrine (Phenazone)

The therapeutic potential of pyrazoles was realized shortly after Knorr's discovery. The methylation of 1-phenyl-3-methyl-5-pyrazolone yielded Antipyrine (also known as phenazone), which was introduced as an analgesic and antipyretic drug.[4][11] This marked a significant advancement in medicine, as Antipyrine was one of the earliest synthetic drugs to see widespread clinical use.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Antipyrine exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the action of COX-1 and COX-2, Antipyrine reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[8] Some evidence also suggests that Antipyrine may inhibit a splice variant of COX-1, sometimes referred to as COX-3, which is thought to be particularly important in the central nervous system for mediating pain and fever.[12]

Antipyrine_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Antipyrine Antipyrine (Phenazone) Antipyrine->COX_Enzymes Inhibition

Figure 3: Simplified signaling pathway of Antipyrine's mechanism of action.

Beyond the Knorr Synthesis: The Evolving Landscape of Pyrazole Chemistry

While the Knorr synthesis was the gateway to pyrazole chemistry, numerous other synthetic methods have since been developed, expanding the accessibility and diversity of pyrazole derivatives. These include reactions involving 1,3-dipolar cycloadditions and multicomponent reactions. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further highlighted the significance of this heterocyclic ring in the natural world.

The legacy of Knorr's initial discovery is evident in the vast number of pyrazole-containing compounds that have been developed for a wide range of applications. In medicine, pyrazole derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, anti-obesity drugs, and anticancer agents. In agriculture, they are utilized as herbicides, insecticides, and fungicides.

Conclusion

The discovery of pyrazole compounds by Ludwig Knorr in 1883 was a landmark achievement in heterocyclic and medicinal chemistry. His systematic investigation of the reaction between phenylhydrazine and ethyl acetoacetate not only unveiled a new class of compounds but also paved the way for the development of some of the earliest synthetic drugs. The Knorr pyrazole synthesis remains a testament to the power of fundamental chemical research and its profound impact on science and society. The principles established over a century ago continue to inform the design and synthesis of novel pyrazole derivatives, ensuring that this remarkable heterocycle will remain at the forefront of scientific innovation for years to come.

References

Theoretical Exploration of 3-(2-Hydroxy-5-methylphenyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 3-(2-Hydroxy-5-methylphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes methodologies from studies on structurally related pyrazole derivatives to present a robust framework for its investigation. This guide covers its synthesis, spectroscopic characterization, and in-depth computational analysis, including Density Functional Theory (DFT) and molecular docking studies. All quantitative data is presented in standardized tables, and key experimental and computational protocols are detailed. Visualizations of the molecular structure, theoretical workflow, and a potential signaling pathway are provided to enhance understanding.

Introduction

Pyrazole and its derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds. They are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific substituent groups on the pyrazole ring significantly influence its pharmacological profile. The presence of a hydroxyl and a methyl-substituted phenyl group in this compound suggests its potential as a valuable scaffold in drug discovery. Theoretical studies, in conjunction with experimental work, are crucial for elucidating the structure-activity relationships (SAR) of such novel compounds.

This guide outlines the key theoretical and experimental methodologies for the comprehensive study of this compound.

Synthesis and Characterization

While a specific synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives. A common and effective method involves the condensation of a β-diketone with hydrazine hydrate.

Postulated Synthesis Protocol

A potential synthesis route for this compound is the reaction of 1-(2-hydroxy-5-methylphenyl)ethanone with a suitable reagent to form a 1,3-diketone, followed by cyclization with hydrazine hydrate.

Step 1: Formation of 1,3-Diketone

  • Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent such as ethyl acetate.

  • Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for a specified duration to ensure the formation of the enolate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Purify the resulting 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione by column chromatography.

Step 2: Pyrazole Ring Formation

  • Dissolve the purified 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. The characteristic peaks would be assigned to their respective functional groups.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆, using Tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

2.2.3. UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to determine the absorption maxima (λ_max), which correspond to electronic transitions within the molecule.

Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, including its geometry, electronic structure, and potential biological activity.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.

3.1.1. Computational Protocol

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[1]

  • Method: The geometry of this compound is optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[2]

  • Basis Set: The 6-311++G(d,p) basis set is employed for all atoms.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: Various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic properties (HOMO-LUMO energies), are calculated from the optimized geometry.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a potential drug molecule with a biological target.

3.2.1. Molecular Docking Protocol

  • Software: AutoDock, Schrödinger Maestro, or similar molecular docking software is used.

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT as described above.

  • Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: The ligand is docked into the active site of the receptor using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the theoretical and experimental studies outlined above. The values presented are hypothetical and representative for illustrative purposes.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) of this compound from DFT Calculations

ParameterBond/AngleValue (Å or °)
Bond LengthC1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.39
C1-O11.36
O1-H10.96
C4-C71.51
C7-H21.09
C7-H31.09
C7-H41.09
C2-C81.48
C8-C91.38
C9-N11.34
N1-N21.35
N2-C101.33
C10-C81.40
Bond AngleC6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4120.0
C3-C4-C5119.5
C4-C5-C6120.5
C5-C6-C1120.0
C1-O1-H1109.5
C3-C4-C7120.0
C1-C2-C8121.0
C2-C8-C9125.0
C8-C9-N1110.0
C9-N1-N2105.0
N1-N2-C10112.0
N2-C10-C8108.0

Table 2: Calculated Vibrational Frequencies (FT-IR) of this compound

Vibrational ModeWavenumber (cm⁻¹)
O-H stretching (phenolic)3450
N-H stretching (pyrazole)3300
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2950-2850
C=N stretching (pyrazole)1620
C=C stretching (aromatic)1600, 1500
C-O stretching (phenolic)1250

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
Energy of HOMO-5.85
Energy of LUMO-1.20
HOMO-LUMO Energy Gap (ΔE)4.65
Ionization Potential5.85
Electron Affinity1.20

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Theoretical Study Workflow

theoretical_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Studies Synthesis Synthesis of Compound Characterization Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Synthesis->Characterization DFT DFT Calculations (B3LYP/6-311++G(d,p)) Characterization->DFT Geometry Geometry Optimization DFT->Geometry Electronic Electronic Properties (HOMO, LUMO) Geometry->Electronic Vibrational Vibrational Analysis Geometry->Vibrational Docking Molecular Docking Geometry->Docking Binding Binding Affinity & Interaction Analysis Docking->Binding Target Target Identification Target->Docking signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Inflammation) TranscriptionFactor->GeneExpression Pyrazole This compound Pyrazole->Kinase2 Inhibition

References

Methodological & Application

Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-Methylchromone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-methylchromone. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of chromones with hydrazine hydrate offers a direct and efficient route to 3-(2-hydroxyaryl)pyrazoles. This protocol details the experimental procedure, including reaction setup, work-up, purification, and characterization of the target compound. Additionally, this note includes a summary of reaction parameters from related syntheses to provide a comparative context for yield optimization.

Introduction

Chromone and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds.[1] The reaction of chromones with hydrazine hydrate provides a classic and straightforward method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[1] This transformation proceeds via a nucleophilic attack of the hydrazine at the C-2 position of the chromone ring, leading to the opening of the pyrone ring. Subsequent intramolecular condensation between the hydrazone and the ketone moieties results in the formation of the stable five-membered pyrazole ring.[1] The resulting this compound is a valuable building block for the development of novel pharmaceutical agents.

Reaction Mechanism & Experimental Workflow

The synthesis proceeds through a well-established reaction pathway. The experimental workflow is designed for efficiency and purity of the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Chromone 6-Methylchromone Intermediate1 Nucleophilic Adduct Chromone->Intermediate1 Nucleophilic Attack at C2 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Ring-Opened Intermediate (Hydrazone) Intermediate1->Intermediate2 Ring Opening Pyrazole This compound Intermediate2->Pyrazole Intramolecular Cyclization & Aromatization

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis a 1. Dissolve 6-Methylchromone in Ethanol b 2. Add Hydrazine Hydrate a->b c 3. Reflux the Mixture b->c d 4. Cool to Room Temperature c->d e 5. Precipitate with Water d->e f 6. Filter the Crude Product e->f g 7. Recrystallize from Ethanol/Water f->g h 8. Characterize the Product (NMR, MP) g->h

Figure 2: Experimental workflow for the synthesis and purification.

Quantitative Data Summary

While a specific yield for the synthesis of this compound is not extensively reported, the following table summarizes yields for analogous reactions of substituted chromones with hydrazine, providing a useful benchmark for this synthesis.

Starting Chromone DerivativeHydrazine DerivativeSolventReaction ConditionsYield (%)Reference
3-(3-Aryl-3-oxoprop-1-en-1-yl)chromonesHydrazine HydrateAcetic AcidReflux63-75[2]
2-Substituted ChromonesHydrazine HydrateEthanolRefluxNot specified[1]
3-StyrylchromonesHydrazine HydrateMethanolRoom Temperature32-98[3]
3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromonesHydrazine HydrateDMFNot specified45-67[1]

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromones.[1]

Materials:

  • 6-Methylchromone

  • Hydrazine hydrate (80% solution or higher)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylchromone (1.60 g, 10 mmol) in absolute ethanol (40 mL).

    • To this solution, add hydrazine hydrate (2.5 mL, ~50 mmol, 5 equivalents) dropwise with stirring. An excess of hydrazine hydrate is used to ensure complete conversion of the chromone.[1]

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

    • A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL).

    • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 105 °C.

  • ¹H NMR and ¹³C NMR: The spectra should be recorded to confirm the structure of the final product.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The reaction of 6-methylchromone with hydrazine hydrate provides an effective method for the synthesis of this compound. This protocol, derived from established procedures for similar compounds, offers a reliable pathway for obtaining this valuable heterocyclic building block. The provided data and workflow are intended to guide researchers in the successful synthesis and purification of the target molecule for applications in drug discovery and development.

References

Application Note and Protocol for the Purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a crucial step in ensuring the compound's purity for research and development applications. The protocols outlined below are based on established methods for the purification of pyrazole derivatives and can be adapted to specific experimental needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and executing an effective purification strategy.

PropertyValueReference(s)
CAS Number 57148-86-4[][2][3]
Molecular Formula C₁₀H₁₀N₂O[3][4]
Molecular Weight 174.2 g/mol [3][4]
Melting Point 105-107 °C[2]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in acetate salt solution[4]

Purification Protocols

The choice of purification method depends on the nature and quantity of impurities present in the crude product. The two most common and effective methods for purifying pyrazole derivatives are recrystallization and column chromatography.[5][6][7]

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) are recommended to determine the optimal recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried crystals can be measured to assess their purity. A sharp melting point close to the literature value (105-107 °C) indicates high purity.[2]

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is not effective. For pyrazole derivatives, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are often used as the mobile phase.[7]

Objective: To purify this compound from a complex mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the starting eluent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Isolation and Analysis: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product. The purity of the final product can be confirmed by analytical techniques such as NMR, HPLC, and melting point determination.

Workflow Diagrams

Recrystallization Workflow

G Recrystallization Workflow for this compound A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with Charcoal) B->C D Slow Cooling & Crystallization B->D If no charcoal is used C->D E Vacuum Filtration & Washing D->E F Drying E->F G Purified Crystals F->G

Caption: A flowchart illustrating the key steps in the recrystallization process.

Column Chromatography Workflow

G Column Chromatography Workflow A Prepare Silica Gel Column B Load Crude Product on Column A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F Identify pure fractions G Purified Product F->G

Caption: A diagram showing the sequential stages of purification by column chromatography.

References

Application Notes and Protocols for 3-(2-Hydroxy-5-methylphenyl)pyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(2-Hydroxy-5-methylphenyl)pyrazole as a versatile ligand in homogeneous catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyrazole-based ligands allows for the reliable postulation of its utility in several key catalytic transformations. This document outlines detailed protocols for its application in two such areas: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed aerobic oxidation of alcohols.

The protocols and data presented herein are based on established methodologies for analogous pyrazole-ligated metal catalysts and are intended to serve as a robust starting point for experimental investigation.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The nitrogen atoms of the pyrazole ring and the adjacent hydroxyl group of this compound make it an excellent candidate for the formation of stable palladium complexes. Such complexes are anticipated to be highly active precatalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal and materials chemistry.

Protocol 1: Synthesis of a Palladium(II) Precatalyst

This protocol describes the synthesis of a plausible palladium(II) complex of this compound.

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in 10 mL of anhydrous DCM.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in 10 mL of anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation of the complex may be observed.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Add 20 mL of anhydrous diethyl ether to precipitate the palladium complex.

  • Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the resulting complex by standard analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the synthesized palladium precatalyst.

Materials:

  • Palladium(II) precatalyst from Protocol 1

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium precatalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Seal the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Results

The following table summarizes representative, hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the this compound-palladium complex.

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoanisole4-Methoxybiphenyl295
24-Bromotoluene4-Methylbiphenyl2.592
34-Bromobenzonitrile4-Cyanobiphenyl388
41-Bromo-4-nitrobenzene4-Nitrobiphenyl475
52-Bromopyridine2-Phenylpyridine585

Application 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

The combination of the pyrazole and phenol moieties in this compound makes it a suitable ligand for copper-catalyzed aerobic oxidation reactions. The ligand can stabilize a copper center, which can then facilitate the oxidation of alcohols to aldehydes or ketones using molecular oxygen as the ultimate oxidant.

Protocol 3: In Situ Preparation of the Copper Catalyst and Oxidation of Benzyl Alcohol

This protocol describes the in situ formation of the copper catalyst and its use in the aerobic oxidation of benzyl alcohol.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Reaction flask equipped with a reflux condenser

  • Oxygen balloon

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a reaction flask, add copper(II) acetate monohydrate (0.05 mmol), this compound (0.10 mmol), and potassium carbonate (1.0 mmol).

  • Add toluene (10 mL) and benzyl alcohol (1.0 mmol).

  • Fit the flask with a reflux condenser and an oxygen balloon.

  • Heat the reaction mixture to 100 °C and stir vigorously under an oxygen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography or distillation.

Data Presentation: Aerobic Oxidation of Various Alcohols

The following table presents hypothetical results for the copper-catalyzed aerobic oxidation of a range of primary and secondary alcohols.

EntrySubstrateProductTime (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde8>99>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde7>99>99
31-PhenylethanolAcetophenone1098>99
4Cinnamyl alcoholCinnamaldehyde129598
5CyclohexanolCyclohexanone169097

Visualizations

Logical Relationship of Catalyst Formation and Application

Catalyst_Formation_And_Application cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand 3-(2-Hydroxy-5- methylphenyl)pyrazole Precatalyst Ligand-Metal Complex (Precatalyst) Ligand->Precatalyst Metal_Salt Metal Salt (e.g., PdCl₂(MeCN)₂ or Cu(OAc)₂) Metal_Salt->Precatalyst Solvent Anhydrous Solvent Solvent->Precatalyst Active_Catalyst Active Catalytic Species Precatalyst->Active_Catalyst Activation Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Products Desired Products Substrates->Products Active_Catalyst->Products Catalytic Cycle

Caption: Workflow from ligand and metal salt to the catalytic reaction.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) ReductElim Ar-Ar' Product Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for Alcohol Oxidation

Alcohol_Oxidation_Workflow start Start add_reagents 1. Add Cu(OAc)₂, Ligand, K₂CO₃, Alcohol, and Toluene to Flask start->add_reagents setup 2. Attach Reflux Condenser and Oxygen Balloon add_reagents->setup heat 3. Heat to 100°C under O₂ Atmosphere setup->heat monitor 4. Monitor Reaction by TLC/GC-MS heat->monitor workup 5. Cool, Filter, and Wash monitor->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for alcohol oxidation.

Application of 3-(2-Hydroxy-5-methylphenyl)pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of agrochemicals. Its unique structure, featuring a pyrazole ring linked to a substituted phenol, provides a scaffold for the development of novel fungicides and herbicides. The presence of the hydroxyl group and the pyrazole nitrogen atoms offer multiple reaction sites for chemical modification, allowing for the fine-tuning of biological activity and physical properties. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of agrochemicals.

Agrochemical Applications

The pyrazole moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its broad spectrum of biological activities. Derivatives of this compound have shown significant potential in the following areas:

  • Fungicides: The pyrazole ring is a key component in several succinate dehydrogenase inhibitor (SDHI) fungicides. By modifying the core structure of this compound, novel derivatives with potent fungicidal activity against a range of plant pathogens can be synthesized.

  • Herbicides: Phenylpyrazole derivatives are known to act as inhibitors of key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The 2-hydroxy-5-methylphenyl substituent can be strategically modified to enhance herbicidal efficacy and selectivity.

Data Presentation

The following tables summarize the biological activity of various pyrazole derivatives, providing insights into the potential efficacy of compounds synthesized from this compound.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound IDTarget PathogenEC50 (µg/mL)Reference
Pyrazole Amide 1Botrytis cinerea2.432[1]
Pyrazole Amide 1Rhizoctonia solani2.182[1]
Pyrazole Amide 1Valsa mali1.787[1]
Pyrazole Amide 1Thanatephorus cucumeris1.638[1]
Pyrazole Amide 1Fusarium oxysporum6.986[1]
Pyrazole Amide 1Fusarium graminearum6.043[1]
Isoxazolol Pyrazole Carboxylate 2Rhizoctonia solani0.37[2][3]
Pyrazole Derivative 3Gaeumannomyces graminis var. tritici>90% inhibition at 16.7 µg/mL[4][5]

Note: The compounds listed are representative examples of pyrazole derivatives and may not be direct derivatives of this compound, but they illustrate the potential fungicidal efficacy of this class of compounds.

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound IDTarget WeedInhibition (%) / EC50 (µg/mL)ApplicationReference
Phenylpyrazole Derivative 4Digitaria sanguinalis50-60% inhibition at 150 g a.i./hm²Post-emergence[6][7]
Phenylpyrazole Derivative 4Abutilon theophrasti50-60% inhibition at 150 g a.i./hm²Post-emergence[6][7]
Phenylpyrazole Derivative 4Eclipta prostrata50-60% inhibition at 150 g a.i./hm²Post-emergence[6][7]
Pyrazole Isothiocyanate 5Echinochloa crusgalli L.EC50: 64.32-[8]
Pyrazole Isothiocyanate 5Cyperus iria L.EC50: 65.83-[8]
Pyrazole Isothiocyanate 5Dactylis glomerata L.EC50: 62.42-[8]
Pyrazole Isothiocyanate 5Trifolium repens L.EC50: 67.72-[8]

Note: The herbicidal data is for structurally related phenylpyrazole compounds, indicating the potential of derivatives from this compound.

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations involving this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Derivative

This protocol describes a plausible synthesis of a pyrazole carboxamide derivative, a class of compounds known for their fungicidal activity.

Reaction Scheme:

Fungicide Synthesis A This compound B Intermediate A (O-Alkylated Pyrazole) A->B Step 1: O-Alkylation reagent1 + Alkyl Halide (e.g., Ethyl bromoacetate) + Base (e.g., K2CO3) in Acetone, Reflux C Intermediate B (Carboxylic Acid) B->C Step 2: Hydrolysis reagent2 + NaOH (aq) Reflux, then Acidify D Target Fungicide (Pyrazole Carboxamide) C->D Step 3: Amide Coupling reagent3 + Amine (e.g., 2-Aminopyridine) + Coupling Agent (e.g., DCC, EDCI) in DCM, rt

Caption: Plausible synthetic route to a pyrazole carboxamide fungicide.

Step 1: O-Alkylation of this compound

  • To a stirred solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the O-alkylated product from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid at 0 °C.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling

  • To a stirred solution of the carboxylic acid from Step 2 (1.0 eq) and a desired amine (e.g., 2-aminopyridine, 1.1 eq) in anhydrous dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Protocol 2: Synthesis of a Phenylpyrazole Herbicide Derivative via N-Acylation

This protocol outlines a general procedure for the N-acylation of the pyrazole ring, a common step in the synthesis of phenylpyrazole herbicides.

Reaction Scheme:

Herbicide Synthesis A This compound B Intermediate A (Protected Phenol) A->B Step 1: Protection reagent1 + Protecting Group (e.g., Acetic Anhydride) Pyridine, rt C Intermediate B (N-Acylated Pyrazole) B->C Step 2: N-Acylation reagent2 + Acyl Chloride (e.g., Benzoyl Chloride) Base (e.g., Triethylamine) in DCM, 0 °C to rt D Target Herbicide (Deprotected) C->D Step 3: Deprotection reagent3 + Base (e.g., K2CO3) in Methanol, rt

Caption: General synthetic pathway for a phenylpyrazole herbicide.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the protected intermediate.

Step 2: N-Acylation of the Pyrazole Ring

  • To a solution of the protected pyrazole from Step 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Upon completion (monitored by TLC), dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the N-acylated pyrazole from Step 2 in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Experimental Workflow Visualization

Experimental Workflow start Start step1 Synthesize Pyrazole Derivative start->step1 step2 Purify Crude Product (Column Chromatography/Recrystallization) step1->step2 step3 Characterize Structure (NMR, MS, IR) step2->step3 step4 Perform Biological Assays (Fungicidal/Herbicidal Screening) step3->step4 step5 Determine Efficacy (e.g., EC50, Inhibition %) step4->step5 end End step5->end

Caption: General workflow for synthesis and evaluation of agrochemicals.

Conclusion

This compound is a promising starting material for the development of novel agrochemicals. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the synthesis of new fungicidal and herbicidal agents. The versatility of the pyrazole core, combined with the potential for modification at the hydroxyphenyl ring, offers a rich area for further investigation in the field of crop protection.

References

Spectroscopic Analysis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of pyrazole derivatives using various techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative pyrazole derivatives. These values can serve as a reference for researchers working with similar compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [2]

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH3~7.5d~1.8
H5~7.4d~2.3
H4~6.2t~2.1
N-CH₃~3.9s-
¹³CC3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1

Table 2: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Ring [3]

PositionTypical Chemical Shift (ppm)Notes
N1-H10.0 - 14.0Often broad; position is dependent on solvent and concentration.[3]
H3 / H5~7.6May appear as a single peak due to tautomerism.[3]
H4~6.3Typically a triplet due to coupling with H3 and H5.[3]

Table 3: UV-Vis and Fluorescence Spectroscopic Data for Selected Pyrazole Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Reference
Bis-pyrazole ring fluorescent compoundsEthanol250-254, 360-380~323[Indian J. Chem., Sec B, JANUARY 2019]
Pyrazole ligand pypz R(16)pyCH₂Cl₂~300-350~350-450[ResearchGate][4]
3-(coumarin-3-yl)pyrazole-425500[PMC][5]
Pyrazole-tethered imidazo[1,2-a]pyridine derivativesChloroform--[ResearchGate][6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of pyrazole derivatives.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole compound.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] For observing N-H protons, DMSO-d₆ is often preferred.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.[2]

  • Instrument Parameters (¹H NMR): [2]

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

  • Instrument Parameters (¹³C NMR): [2]

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).[2]

    • Integrate the peaks in the ¹H spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of pyrazole derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane, CH₂Cl₂).[2][4]

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).[2]

  • Instrument Parameters: [2]

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm (or a wider range depending on the compound).

    • Scan Speed: Medium.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of each dilution.

Fluorescence Spectroscopy

Objective: To investigate the fluorescent properties of pyrazole derivatives, including excitation and emission spectra, and quantum yield.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative in a suitable solvent (e.g., ethanol, chloroform).[6] The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Instrument Parameters:

    • Spectrofluorometer: A standard spectrofluorometer with excitation and emission monochromators.

    • Excitation Wavelength: Determined from the absorption maximum obtained from UV-Vis spectroscopy.

    • Emission Wavelength Range: Scanned over a range appropriate for the expected emission.

    • Slit Widths: Typically set between 2-10 nm for both excitation and emission.

  • Data Acquisition:

    • Record the emission spectrum by exciting at the absorption maximum.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

    • For quantum yield determination, a reference standard with a known quantum yield is required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of pyrazole derivatives.[2]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent such as methanol, acetonitrile, or dichloromethane.[2][7]

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives.[2]

    • Direct Infusion/Electrospray Ionization (ESI-MS): Suitable for a wider range of compounds, including those that are less volatile or thermally labile.[8]

  • Instrument Parameters (Typical for GC-MS with Electron Ionization): [2][7]

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for the pyrazole ring include the loss of N₂ or HCN.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pyrazole Derivative Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Dilution Serial Dilution (for UV-Vis/Fluorescence) Dissolution->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Properties Photophysical Properties UV_Vis->Properties Fluorescence->Properties MS->Structure MW Molecular Weight & Fragmentation MS->MW

Caption: General workflow for the spectroscopic analysis of pyrazole derivatives.

Signaling_Pathway_Placeholder cluster_binding Ligand-Target Interaction cluster_signaling Downstream Signaling cluster_response Cellular Response Pyrazole Pyrazole Derivative Target Biological Target (e.g., Enzyme, Receptor) Pyrazole->Target Binding Pathway_Activation Signaling Pathway Activation/Inhibition Target->Pathway_Activation Kinase_Cascade Kinase Cascade Pathway_Activation->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Response Biological Response (e.g., Anti-inflammatory) Transcription_Factor->Response

Caption: A representative signaling pathway involving a pyrazole derivative.

References

Application Notes and Protocols for High-Throughput Screening of 3-(2-Hydroxy-5-methylphenyl)pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 3-(2-hydroxy-5-methylphenyl)pyrazole analogs. This class of compounds holds significant promise in drug discovery, with demonstrated potential as inhibitors of key signaling pathways implicated in cancer and inflammation. This document outlines detailed protocols for the synthesis and biological evaluation of these analogs, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Specifically, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of a wide array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them a key target for therapeutic intervention. High-throughput screening of libraries of these pyrazole analogs allows for the rapid identification of "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.

Data Presentation: Inhibitory Activities of Pyrazole Analogs

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole Analogs against Protein Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
PZ-1 COX-21.15Celecoxib2.16
PZ-2 5-LOX1.78Zileuton-
PZ-3 VEGFR20.135Sorafenib0.041
PZ-4 Akt10.061AT-7867-
PZ-5 Chk20.0179--

Data is representative of various pyrazole scaffolds and is intended to illustrate the potential inhibitory activities.[3][4][5][6][7]

Table 2: Cytotoxic Activity of Pyrazole Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PZA-1 A549 (Lung)13.5Doxorubicin3.63
PZA-2 PC-3 (Prostate)5.26--
PZA-3 K562 (Leukemia)7.31--
PZA-4 A2780 (Ovarian)8.57--
PZA-5 IGROVI (Ovarian)0.040--

Data is representative of various pyrazole scaffolds and is intended to illustrate the potential cytotoxic activities.[8][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs from Chalcones

This protocol describes a general and efficient method for synthesizing pyrazole derivatives through the cyclization of chalcones.[1][4][9][12]

Materials:

  • Substituted 1-(2-hydroxy-5-methylphenyl)ethan-1-one

  • Aromatic aldehydes

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution

  • Hydrazine hydrate or substituted hydrazines

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve the substituted 1-(2-hydroxy-5-methylphenyl)ethan-1-one (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL).

  • To this solution, add 10 mL of 20% aqueous KOH solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with acetic acid.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

Step 2: Synthesis of Pyrazole Analog (Cyclocondensation)

  • In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (4 mmol) to the solution.

  • Reflux the reaction mixture in a sealed tube under a nitrogen atmosphere for 6.5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice and neutralize with a sodium carbonate solution.

  • Collect the precipitated pyrazole analog by filtration, wash with water, and dry.

  • Purify the final compound by recrystallization from a suitable solvent.

Protocol 2: High-Throughput Screening for Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used for the high-throughput screening of compound libraries for cytotoxic effects.[8][13][14]

Materials:

  • Cancer cell lines (e.g., A549, PC-3, K562, A2780)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative Example: VEGFR2 Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole analogs against a specific protein kinase using a luminescence-based assay format like ADP-Glo™.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound analogs dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole analogs in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: High-Throughput Screening Workflow for Pyrazole Analogs cluster_0 Compound Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation & Characterization Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification Library Compound Library Plating Purification->Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Assay_Development Assay Development & Miniaturization Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., Kinase Inhibition) Dose_Response->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead Optimization

Caption: High-Throughput Screening Workflow for Pyrazole Analogs.

G Figure 2: COX/LOX Signaling Pathway Inhibition by Pyrazole Analogs cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PLA2->AA PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Pyrazole Pyrazole Analogs Pyrazole->COX2 Inhibition Pyrazole->LOX5 Inhibition

Caption: COX/LOX Signaling Pathway Inhibition by Pyrazole Analogs.

G Figure 3: Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Pyrazole Analog Dilutions Start->Compound_Prep Enzyme_Prep Prepare Kinase & Substrate Solution Start->Enzyme_Prep Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation_1 Pre-incubation (Compound-Enzyme Binding) Reaction_Setup->Incubation_1 Reaction_Initiation Initiate Reaction with ATP Incubation_1->Reaction_Initiation Incubation_2 Kinase Reaction Incubation Reaction_Initiation->Incubation_2 Reaction_Stop Stop Reaction & Deplete ATP Incubation_2->Reaction_Stop Signal_Generation Generate Luminescent Signal Reaction_Stop->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Characterization of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-(2-Hydroxy-5-methylphenyl)pyrazole. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a crucial step in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.[1] Accurate and thorough characterization is essential to ensure the quality and reliability of research and development activities. This document outlines the application of various analytical techniques for this purpose.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 57148-86-4[2][3]
Molecular Formula C₁₀H₁₀N₂O[2][3][4]
Molecular Weight 174.2 g/mol [2][3]
Melting Point 105-107°C[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

3.1.1. ¹H NMR Spectroscopy

  • Expected Chemical Shifts: Based on the analysis of similar pyrazole derivatives, the following proton signals are anticipated. Actual chemical shifts may vary depending on the solvent and experimental conditions.

    • Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.

    • Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 6.8-7.5 ppm.

    • Pyrazole Ring Protons: Doublets or multiplets between δ 6.3-8.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the position of which is highly dependent on concentration and solvent, typically between δ 9.0-10.0 ppm.

    • Pyrazole NH Proton: A broad singlet, typically in the downfield region of δ 12.0-13.0 ppm.

3.1.2. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts: The anticipated carbon signals are as follows:

    • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

    • Aromatic and Pyrazole Carbons: Multiple signals in the range of δ 100-160 ppm.

3.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, which may require a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Molecular Ion Peak: For this compound (C₁₀H₁₀N₂O), the expected molecular ion peak [M]⁺ should be observed at an m/z of approximately 174.08. The high-resolution mass spectrum should confirm the elemental composition.[4]

  • Fragmentation Pattern: The fragmentation of pyrazoles typically involves the loss of N₂ and HCN from the molecular ion.[5][6] The presence of the hydroxymethylphenyl group will also lead to characteristic fragments.

3.2.1. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • O-H Stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch (pyrazole ring): A band around 3100-3300 cm⁻¹.

    • C-H Stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

    • C=C and C=N Stretch (aromatic and pyrazole rings): Bands in the region of 1450-1650 cm⁻¹.

    • C-O Stretch (hydroxyl group): A band around 1200-1260 cm⁻¹.

3.3.1. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for determining the purity of this compound and identifying any impurities.

4.1.1. Experimental Protocol for HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (a wavelength around 254 nm is often a good starting point).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and melting behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the thermal purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance.

5.1.1. Experimental Protocol for DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 150 °C).

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc dsc DSC Analysis purification->dsc structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment physicochemical_properties Physicochemical Properties dsc->physicochemical_properties report Final Report structure_elucidation->report purity_assessment->report physicochemical_properties->report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Analytical Techniques Relationship

analytical_techniques cluster_structure Structural Elucidation cluster_purity Purity & Properties compound This compound NMR NMR (¹H, ¹³C) compound->NMR Connectivity MS Mass Spectrometry compound->MS Molecular Weight & Formula FTIR FTIR compound->FTIR Functional Groups HPLC HPLC compound->HPLC Purity DSC DSC compound->DSC Melting Point & Thermal Purity

Caption: Relationship between the analytical techniques and the information obtained for this compound.

References

Application Notes and Protocols for Assessing the Biological Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing the biological efficacy of pyrazole compounds, a class of heterocyclic molecules with a wide range of pharmacological activities. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the assessment process.

Introduction to Pyrazole Compounds and their Biological Significance

Pyrazole and its derivatives are a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties. The diverse pharmacological profile of pyrazoles makes them promising candidates for drug discovery and development. Assessing the biological efficacy of novel pyrazole compounds requires a systematic approach involving a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Efficacy of Pyrazole Compounds

The following tables summarize the in vitro efficacy of various pyrazole compounds against different biological targets. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity and Kinase Inhibition)

Compound IDTarget Cell Line / EnzymeAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Series 1, Cmpd 5 HepG2Cytotoxicity13.14Doxorubicin-[1]
MCF-7Cytotoxicity8.03Doxorubicin-[1]
CDK2Kinase Inhibition0.56Roscovitine0.99[1][2]
Series 1, Cmpd 6 CDK2Kinase Inhibition0.46Roscovitine0.99[1][2]
Series 1, Cmpd 11 CDK2Kinase Inhibition0.45Roscovitine0.99[1][2]
Series 2, Cmpd 4 CDK2/cyclin A2Kinase Inhibition3.82AT75190.01-0.21[3][4]
Series 2, Cmpd 7a CDK2/cyclin A2Kinase Inhibition2.0AT75190.01-0.21[3][4]
Series 2, Cmpd 7d CDK2/cyclin A2Kinase Inhibition1.47AT75190.01-0.21[3][4]
Series 2, Cmpd 9 CDK2/cyclin A2Kinase Inhibition0.96AT75190.01-0.21[3][4]
Series 3, Cmpd 6g A549Cytotoxicity1.537--[5]
EGFRKinase Inhibition0.024--[5]
Series 4, Cmpd 3i PC-3Cytotoxicity1.24Sorafenib1.13[6]
VEGFR-2Kinase Inhibition0.00893Sorafenib0.03[6]
Series 5, Cmpd 3f NCI-60 (Mean)Cytotoxicity3.3Erlotinib7.68[7]
EGFRKinase Inhibition0.066 - 0.184--[7]
VEGFR-2Kinase Inhibition0.102 - 0.418--[7]
Series 6, Cmpd 18h EGFRKinase Inhibition0.574Erlotinib0.105[8]
HER2Kinase Inhibition0.253Erlotinib0.085[8]
VEGFR-2Kinase Inhibition0.135Sorafenib0.041[8]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Celecoxib COX-20.04--[9][10]
COX-182--[11]
Series 6, Cmpd 18h COX-219.32Celecoxib2.80[8]

Table 3: Antioxidant Activity of Pyrazole Derivatives (DPPH Radical Scavenging)

Compound IDAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Series 7, Cmpd 5g DPPH Scavenging0.245Ascorbic Acid0.483[12]
Series 7, Cmpd 5h DPPH Scavenging0.284Ascorbic Acid0.483[12]
Series 8, Cmpd 7b DPPH Scavenging0.85Ascorbic Acid-[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the biological efficacy of pyrazole compounds.

In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Pyrazole compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Pyrazole Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Pyrazole compound stock solution (in methanol or DMSO)

    • Ascorbic acid (positive control)

    • Methanol

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Sample Preparation: Prepare serial dilutions of the pyrazole compound and ascorbic acid in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[14]

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Pyrazole compound stock solution (in DMSO)

    • Celecoxib (selective COX-2 inhibitor control)[9]

    • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or other suitable detection method.

  • Protocol:

    • Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the assay buffer containing heme.

    • Inhibitor Incubation: In a 96-well plate, add the enzyme solution and the pyrazole compound at various concentrations. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add arachidonic acid to initiate the reaction.

    • Reaction Incubation: Incubate for 10 minutes at 37°C.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

These assays measure the ability of a compound to inhibit the activity of specific protein kinases.

  • Materials:

    • Recombinant human kinase (EGFR, VEGFR-2, or CDK2/Cyclin A2)

    • Kinase buffer

    • ATP

    • Specific peptide substrate

    • Pyrazole compound stock solution (in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

    • White 96-well or 384-well plates

    • Luminometer

  • Protocol (General):

    • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.

    • Plate Setup: Add the master mix to the wells of the plate.

    • Inhibitor Addition: Add serial dilutions of the pyrazole compound to the test wells. Add vehicle (DMSO) to the control wells.

    • Enzyme Addition: Add the kinase to all wells except the blank.

    • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

    • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.

    • Luminescence Measurement: Read the luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Master Mix (Buffer, ATP, Substrate) B Add Pyrazole Compound (Serial Dilutions) A->B C Add Kinase Enzyme B->C D Incubate (e.g., 30°C, 60 min) C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate (RT, 10 min) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Kinase Inhibition Assay Experimental Workflow

In Vivo Assays

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% in saline)

    • Pyrazole compound formulation for oral or intraperitoneal administration

    • Plethysmometer

    • Calipers

  • Protocol:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Compound Administration: Administer the pyrazole compound or vehicle to the animals.

    • Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Xenograft models are used to evaluate the in vivo antitumor efficacy of compounds.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Human cancer cells (e.g., A549, MCF-7, HCT116)

    • Matrigel

    • Pyrazole compound formulation for in vivo administration

    • Calipers

  • Protocol (General):

    • Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Tumor Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.[15][16][17] For MCF-7 xenografts, estrogen supplementation is required.[16]

    • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[15]

    • Compound Administration: Administer the pyrazole compound or vehicle according to the planned dosing schedule (e.g., daily, twice weekly).

    • Tumor Measurement: Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrazole compounds.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

EGFR Signaling Pathway and Inhibition by Pyrazoles

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Permeability MAPK->Angiogenesis Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2

VEGFR-2 Signaling and Point of Inhibition

G cluster_cdk2 CDK2 Cell Cycle Regulation CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation pRb p-Rb E2F E2F pRb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Pyrazole Pyrazole Inhibitor Pyrazole->CDK2

CDK2 Pathway in G1/S Transition and Inhibition

Conclusion

The methodologies described in these application notes provide a robust framework for the comprehensive assessment of the biological efficacy of pyrazole compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel pyrazole derivatives, thereby facilitating their development as potential therapeutic agents. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists in the field of drug discovery.

References

Application Notes and Protocols for the In Vivo Formulation of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No. 57148-86-4) is a versatile organic compound that combines a pyrazole ring with a hydroxylated aromatic system.[1][2] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5][6] Specifically, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent, making it a person of interest for therapeutic development.[2]

These application notes provide a comprehensive overview of strategies and detailed protocols for formulating this compound for in vivo research, focusing on methods to address its presumed poor water solubility. The protocols cover the preparation of a simple oral suspension for initial screening and a solubilized formulation for intravenous administration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for guiding formulation development.

PropertyValueReference
CAS Number 57148-86-4[1][11]
Molecular Formula C₁₀H₁₀N₂O[1][11]
Molecular Weight 174.2 g/mol [1][11]
Melting Point 105 °C[1]
Appearance Powder[12]
Solubility Soluble in acetate salt solution[1]
Aqueous Solubility (Predicted) Low (Based on structural analogs)[9]

Formulation Development Workflow

The selection of a formulation strategy depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The following workflow provides a logical progression from initial characterization to the preparation of formulations for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Selection cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: In Vivo Studies char Physicochemical Characterization (MW, MP, pKa) sol Solubility Screening (Aqueous & Organic Solvents) char->sol route Define Route of Administration (e.g., Oral, IV) sol->route vehicle Select Vehicle & Excipients route->vehicle prep Prepare Formulation (Suspension, Solution) vehicle->prep qc Quality Control (Homogeneity, Stability) prep->qc admin Dose Administration (e.g., Oral Gavage, IV Injection) qc->admin pkpd Pharmacokinetic/ Pharmacodynamic Analysis admin->pkpd

General workflow for in vivo formulation development.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations suitable for preclinical research. It is crucial to use high-purity reagents and sterile techniques, especially for parenteral formulations.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

Oral gavage is a common method for administering compounds in preclinical rodent studies, particularly for compounds with low water solubility. A suspension in a vehicle like methyl cellulose or carboxymethyl cellulose (CMC) is a standard approach.[12][13]

Materials and Equipment:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methyl Cellulose in sterile water

  • Mortar and pestle

  • Weighing balance and spatula

  • Glass beaker or sterile conical tube

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

  • Sterile water

Protocol Workflow:

G start Start weigh 1. Weigh Compound (e.g., 100 mg for 10 mL) start->weigh triturate 2. Triturate Powder in Mortar weigh->triturate paste 3. Create Paste with small volume of vehicle triturate->paste add_vehicle 4. Gradually Add Remaining Vehicle with stirring paste->add_vehicle homogenize 5. Homogenize for uniform suspension add_vehicle->homogenize store 6. Store in Labeled, Sealed Container homogenize->store end Ready for Oral Gavage store->end

Workflow for preparing an oral suspension.

Procedure:

  • Vehicle Preparation: To prepare a 0.5% methyl cellulose solution, slowly add 0.5 g of methyl cellulose powder to 100 mL of hot sterile water (~80-90°C) while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous.

  • Calculate and Weigh: Calculate the required amount of this compound for the desired concentration and final volume. For a 10 mg/mL suspension in 10 mL, weigh 100 mg of the compound.

  • Triturate: Place the weighed powder in a mortar and gently grind with the pestle to break up any aggregates and ensure a fine, uniform particle size.[12]

  • Prepare Paste: Transfer the powder to a beaker. Add a small volume of the 0.5% methyl cellulose vehicle (e.g., 1-2 mL) and mix with a spatula to form a smooth, uniform paste. This step is critical to ensure proper wetting of the compound.[12]

  • Suspend: While continuously stirring the paste with a magnetic stirrer, slowly add the remaining vehicle in increments until the final volume is reached.

  • Homogenize (Optional): For a more uniform and stable suspension, homogenize the mixture. This helps reduce particle size and improves dose consistency.

  • Storage: Store the final suspension in a clearly labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, refrigerate and bring to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.[12]

Protocol 2: Preparation of a Solubilized IV Formulation (30 mg/mL)

For intravenous administration, the compound must be fully dissolved in a physiologically compatible vehicle. For poorly soluble compounds, co-solvent systems are often necessary. A vehicle composed of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol 400 (PEG-400) has been shown to be effective for preclinical screening of such compounds.[14][15]

Materials and Equipment:

  • This compound powder

  • Vehicle components: N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)

  • Sterile glass vial

  • Weighing balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (e.g., 0.22 µm)

Example Vehicle Composition (DPP Vehicle): [14][15]

  • 20% N,N-Dimethylacetamide (DMA)

  • 40% Propylene Glycol (PG)

  • 40% Polyethylene Glycol 400 (PEG-400)

Protocol Workflow:

G start Start weigh 1. Weigh Compound (e.g., 300 mg for 10 mL) start->weigh prep_vehicle 2. Prepare Vehicle (20% DMA, 40% PG, 40% PEG-400) dissolve 3. Add Compound to Vehicle and Vortex/Sonicate to dissolve weigh->dissolve prep_vehicle->dissolve check_sol 4. Visually Inspect for complete dissolution dissolve->check_sol check_sol->dissolve Precipitate remains filter 5. Sterile Filter (0.22 µm syringe filter) check_sol->filter Clear Solution end Ready for IV Injection filter->end

Workflow for preparing an IV solution.

Procedure:

  • Vehicle Preparation: In a sterile glass vial, prepare the vehicle by combining the components in the specified ratio. For 10 mL of vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400.

  • Calculate and Weigh: Weigh the required amount of this compound. For a 30 mg/mL solution in 10 mL, weigh 300 mg of the compound.

  • Dissolution: Add the weighed powder directly to the prepared vehicle. Vortex vigorously. If necessary, use a bath sonicator to aid dissolution. Gentle warming may be applied but monitor for compound stability.

  • Visual Inspection: Ensure the compound is completely dissolved and the final solution is clear and free of particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for all parenteral formulations to ensure sterility.

  • Storage and Use: This formulation should be prepared fresh before use. Always include a vehicle-only control group in experiments, as co-solvents can have their own physiological effects.[16]

Solubility and Formulation Data

Systematic solubility screening is the first step in developing a robust formulation. The following tables provide a template for recording solubility data and example compositions for the protocols described above.

Table 1: Solubility Screening Template

Vehicle/Solvent SystemConcentration Tested (mg/mL)Result (Clear Solution / Suspension)Notes
Sterile Water1, 5, 10
Phosphate-Buffered Saline (PBS), pH 7.41, 5, 10
0.5% Methyl Cellulose in Water10, 20, 50Check for re-suspendability
5% DMSO / 95% Saline1, 5, 10Check for precipitation upon dilution
10% Solutol HS 15 in Water1, 5, 10, 20
20% HP-β-CD in Water1, 5, 10, 20
DPP Vehicle (20% DMA, 40% PG, 40% PEG-400)10, 30, 50Check viscosity

Table 2: Example Formulation Compositions

Formulation TypeComponentConcentrationPurpose
Oral Suspension This compound10 mg/mLActive Pharmaceutical Ingredient
Methyl Cellulose0.5% (w/v)Suspending & Viscosity Agent
Sterile Waterq.s. to 100%Vehicle
IV Solution This compound30 mg/mLActive Pharmaceutical Ingredient
N,N-Dimethylacetamide (DMA)20% (v/v)Co-solvent
Propylene Glycol (PG)40% (v/v)Co-solvent
Polyethylene Glycol 400 (PEG-400)40% (v/v)Co-solvent / Solubilizer

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[6][17] While the specific target for this compound is not defined, the diagram below illustrates a representative pathway where a pyrazole derivative acts as a kinase inhibitor, blocking downstream signaling involved in cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Intracellular Kinase (e.g., MEK, AKT) Receptor->Kinase Activates Pyrazole This compound Pyrazole->Kinase INHIBITS Downstream Downstream Effectors Kinase->Downstream TF Transcription Factors Downstream->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes

Representative kinase inhibition signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of 3-(2-Hydroxy-5-methylphenyl)pyrazole synthesis.

Troubleshooting and Optimization

Issue 1: Low or No Yield of the Intermediate Chalcone (2'-Hydroxy-4'-methylchalcone)

Question: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield or no product. What are the common causes and how can I improve the outcome?

Answer: Low yields in the Claisen-Schmidt condensation are a frequent issue. A systematic approach to troubleshooting can help identify and resolve the problem.

  • Catalyst Issues: The choice and condition of the base catalyst are critical.

    • Inactive Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh. Pellets can react with atmospheric CO₂ to form carbonates, reducing their activity.

    • Inappropriate Catalyst: While strong bases are common, some reactions benefit from milder conditions. Consider screening different bases or using a phase-transfer catalyst.

    • Insufficient Catalyst: Ensure the correct molar equivalent of the catalyst is used. For some methods, a higher catalyst loading may be necessary.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to side reactions. Temperature optimization is often key.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common source of low yields. However, excessively long reaction times can lead to product degradation.

    • Solvent Choice: The polarity of the solvent (commonly ethanol) can significantly impact the reaction. Solvent-free methods, such as grinding the reactants together, have been shown to improve yields and are a greener alternative.[1][2]

  • Reactant Quality and Stoichiometry:

    • Impure Reactants: Ensure the purity of your 2'-hydroxy-5'-methylacetophenone and the aldehyde.

    • Incorrect Stoichiometry: A precise molar ratio of reactants is crucial. An excess of the aldehyde is sometimes used to ensure the complete consumption of the ketone.

Issue 2: Formation of Significant Byproducts During Chalcone Synthesis

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

Answer: Side reactions can compete with the desired Claisen-Schmidt condensation, reducing your yield.

  • Self-Condensation of Ketone: The enolizable 2'-hydroxy-5'-methylacetophenone can react with itself. To minimize this, ensure the aldehyde is sufficiently reactive and that the ketone is deprotonated in the presence of the aldehyde.

  • Cannizzaro Reaction: If the aldehyde used can undergo this reaction (disproportionation in the presence of a strong base), it will consume the aldehyde, reducing the yield of the desired chalcone.

Issue 3: Low Yield During the Cyclization of Chalcone to Pyrazole

Question: The conversion of my 2'-Hydroxy-4'-methylchalcone to the final pyrazole product is inefficient. How can I optimize this step?

Answer: The cyclization step with hydrazine is critical for forming the pyrazole ring.

  • Incomplete Reaction:

    • Reaction Time and Temperature: This reaction often requires heating (reflux) for several hours. Monitor the disappearance of the chalcone starting material by TLC. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

  • Choice of Hydrazine Reagent: Hydrazine hydrate is commonly used. Ensure it is of good quality. For substituted pyrazoles, the corresponding substituted hydrazine would be used.

  • Solvent and Catalyst: Acetic acid is often used as a solvent and catalyst for this reaction.[3] Other solvents like ethanol or DMF can also be employed.[4] The choice of solvent can influence the reaction rate and yield.

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?

Answer: Proper purification is essential to obtain a high-quality product.

  • Recrystallization: This is the most common method for purifying solid organic compounds. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is a Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with an appropriate aldehyde to form 2'-Hydroxy-4'-methylchalcone. The second step is the cyclization of this chalcone with hydrazine to form the pyrazole ring. An alternative route involves the reaction of a 6-methylchromone with hydrazine, which leads to the desired pyrazole through ring opening and recyclization.[4][5]

Q2: Can I use a one-pot method for this synthesis?

A2: While a one-pot synthesis from the ketone, aldehyde, and hydrazine is theoretically possible, it is often less efficient due to competing side reactions. A stepwise approach with isolation and purification of the intermediate chalcone generally provides a higher overall yield of the final product.

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. This is due to efficient and uniform heating of the reaction mixture.

Q4: Is it possible to perform this synthesis under solvent-free conditions?

A4: Yes, the Claisen-Schmidt condensation step, in particular, can be performed under solvent-free conditions by grinding the reactants with a solid base catalyst (e.g., NaOH or KOH).[1][2] This method is environmentally friendly and can lead to high yields.

Quantitative Data on Reaction Optimization

The following tables provide illustrative data on how varying reaction conditions can impact the yield of the intermediate chalcone and the final pyrazole product. The data is based on analogous syntheses and serves to demonstrate trends for optimization.

Table 1: Effect of Catalyst on the Yield of 2'-Hydroxychalcone Synthesis (Claisen-Schmidt Condensation)

EntryAcetophenone DerivativeAldehydeCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12'-hydroxyacetophenoneBenzaldehydeNaOH (2.0)EthanolRT2475Analogous
22'-hydroxyacetophenoneBenzaldehydeKOH (2.0)EthanolRT2480Analogous
35'-chloro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH (2.0)None (Grinding)RT195[6]
42'-hydroxyacetophenoneAnisaldehydeNaOH (aq.)EthanolBoiling-70[6]

Table 2: Effect of Reaction Conditions on the Yield of Pyrazole Synthesis from Chalcone

EntryChalcone DerivativeReagentSolventMethodTimeYield (%)Reference
12'-hydroxychalconeHydrazine HydrateAcetic AcidReflux6-8 h~70-80[3]
2o-alkynylchalconeHydrazine dihydrochlorideMethanolReflux12 h74[7]
33-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromoneHydrazine HydrateDMFConventional-45-67[4]
4ChalconePhenylhydrazineAcetic AcidUltrasonic< 1 h> 85[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Claisen-Schmidt Condensation and Cyclization

Step 1: Synthesis of 2'-Hydroxy-4'-methylchalcone

  • Materials:

    • 2'-hydroxy-5'-methylacetophenone

    • A suitable aldehyde (e.g., formaldehyde or a protected equivalent)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Hydrochloric acid (HCl), dilute aqueous solution

  • Procedure:

    • Dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Add the aldehyde (1.1 equivalents) to the solution.

    • Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) while stirring.

    • Continue stirring at room temperature for 24 hours or reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid (the chalcone) by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-4'-methylchalcone.

Step 2: Synthesis of this compound

  • Materials:

    • 2'-Hydroxy-4'-methylchalcone (from Step 1)

    • Hydrazine hydrate (80-95%)

    • Glacial acetic acid or ethanol

  • Procedure:

    • Place the 2'-Hydroxy-4'-methylchalcone (1 equivalent) in a round-bottom flask.

    • Add glacial acetic acid or ethanol as the solvent.

    • Add hydrazine hydrate (1.5-2 equivalents) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product 2_hydroxy_5_methylacetophenone 2'-Hydroxy-5'- methylacetophenone Condensation Base Catalyst (e.g., NaOH) Ethanol, RT or Reflux 2_hydroxy_5_methylacetophenone->Condensation Aldehyde Aldehyde Aldehyde->Condensation Chalcone 2'-Hydroxy-4'- methylchalcone Condensation->Chalcone Cyclization Hydrazine Hydrate Acetic Acid, Reflux Chalcone->Cyclization Pyrazole 3-(2-Hydroxy-5- methylphenyl)pyrazole Cyclization->Pyrazole

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step Step1 Step 1: Condensation Check_Step->Step1 Condensation Step2 Step 2: Cyclization Check_Step->Step2 Cyclization Check_Catalyst Check Catalyst: - Activity - Amount - Type Step1->Check_Catalyst Check_Conditions1 Check Conditions: - Temperature - Reaction Time - Solvent Step1->Check_Conditions1 Check_Reactants1 Check Reactants: - Purity - Stoichiometry Step1->Check_Reactants1 Check_Reagent Check Reagents: - Hydrazine Quality - Solvent Step2->Check_Reagent Check_Conditions2 Check Conditions: - Temperature (Reflux) - Reaction Time Step2->Check_Conditions2 Monitor_TLC Monitor by TLC for complete consumption of chalcone Step2->Monitor_TLC

Caption: Troubleshooting flowchart for low yield in the synthesis.

Reaction_Mechanism cluster_condensation Claisen-Schmidt Condensation cluster_cyclization Pyrazole Formation Ketone Ketone Enolate Enolate Formation (Base Catalyst) Ketone->Enolate Attack Nucleophilic Attack on Aldehyde Enolate->Attack Dehydration Dehydration Attack->Dehydration Chalcone Chalcone Dehydration->Chalcone Michael_Addition Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Dehydration2 Dehydration Intramolecular_Cyclization->Dehydration2 Pyrazole Pyrazole Dehydration2->Pyrazole

Caption: Simplified reaction mechanism pathway.

References

Technical Support Center: Overcoming Solubility Issues with 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS 57148-86-4).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with a pyrazole ring and a phenolic hydroxyl group.[1][2] Its structure suggests that it is likely to be poorly soluble in water due to the non-polar aromatic rings.[3] However, it is soluble in acetate salt solutions and is expected to be more soluble in organic solvents like ethanol, methanol, and acetone.[3] The phenolic hydroxyl group provides an opportunity for pH-dependent solubility.

Q2: I am observing precipitation of the compound immediately upon dilution of my DMSO stock into an aqueous buffer. What is the likely cause and how can I prevent this?

A2: This is a common issue known as "crashing out" and is typically caused by a rapid change in solvent polarity.[4][5] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's solubility limit in the final mixed solvent is exceeded. To prevent this, you can try the following:

  • Decrease the final concentration: The simplest solution is often to work at a lower final concentration of the compound.[4][6]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer.[4][6]

  • Modify the dilution method: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[4]

  • Pre-warm the aqueous buffer: Warming the aqueous solution (e.g., to 37°C for cell-based assays) can sometimes improve solubility.[4]

Q3: My compound appears to be soluble initially but then precipitates over time during my experiment. What could be happening?

A3: Precipitation over time can be due to several factors:

  • Thermodynamic insolubility: The initial dissolved state may have been a supersaturated, kinetically trapped solution. Over time, the compound equilibrates to its true, lower thermodynamic solubility.[6] Lowering the compound's concentration is the primary solution.

  • Temperature fluctuations: Changes in temperature can affect solubility. Ensure that your experimental setup maintains a constant temperature.[4][6]

  • pH shifts: In cell culture experiments, metabolic activity can alter the pH of the medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4] Ensure your medium is adequately buffered.

  • Compound instability: The compound may be degrading over time, with the degradation products being less soluble.[6]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment is a viable strategy. The phenolic hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of the solution (making it more basic), you can deprotonate this hydroxyl group, forming a phenolate anion. This ionized form will be significantly more soluble in aqueous solutions.[][8][9][10] It is crucial to determine the pKa of the compound to select an appropriate pH for solubilization while ensuring the pH is compatible with your experimental system.

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11][12][13] They work by reducing the polarity of the solvent system.[13] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][13][14][15] When using co-solvents, it is important to consider their potential effects on your experimental system (e.g., enzyme activity or cell viability).

Q6: Are there other techniques to enhance the solubility of this compound?

A6: Yes, another effective method is the use of cyclodextrins.[16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[17][18] They can encapsulate poorly soluble molecules like this compound within their cavity, forming a water-soluble inclusion complex.[16][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[12][17]

Troubleshooting Guides

Issue 1: Precipitation Upon Dilution of DMSO Stock
Observation Potential Cause Recommended Solution
Immediate cloudiness or formation of visible particles upon adding DMSO stock to aqueous buffer.The final concentration exceeds the compound's solubility in the aqueous buffer.[4][5]- Decrease the final assay concentration of the compound. - Perform a serial dilution of the DMSO stock in the assay buffer.[4]
Rapid change in solvent polarity.[4]- Add the DMSO stock to the buffer dropwise while vortexing or stirring.[4] - Consider using a co-solvent system.
The compound has low kinetic solubility.- Increase the mixing energy upon dilution (e.g., vortexing).[6]
Issue 2: Precipitation Over Time in an Incubator (e.g., Cell-Based Assays)
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or a precipitate forms after incubation.The compound's concentration is above its thermodynamic solubility limit.[6]- Lower the final concentration of the compound in the assay.
Temperature fluctuations affecting solubility.[4][6]- Ensure all components and the incubator are at a stable, controlled temperature.[6] - Pre-warm the media to 37°C before adding the compound.[4]
pH shift in the cell culture medium due to cellular metabolism.[4]- Ensure the medium is properly buffered (e.g., with HEPES) for the CO2 environment. - Determine the compound's solubility at different pH values to assess its sensitivity.
Interaction with media components (e.g., proteins, salts).[4]- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.

Quantitative Data Summary

Solvent/System Expected Solubility Rationale
WaterPoorThe molecule is predominantly non-polar due to the aromatic rings.[3]
Aqueous Buffers (neutral pH)PoorSimilar to water, with minimal ionization at neutral pH.
Aqueous Buffers (basic pH, e.g., pH > 9)IncreasedDeprotonation of the phenolic hydroxyl group leads to a more soluble anionic form.[][8]
Dimethyl Sulfoxide (DMSO)HighA powerful aprotic solvent capable of dissolving a wide range of organic compounds.[12]
Ethanol, MethanolModerate to HighPolar organic solvents that can interact with both the polar and non-polar parts of the molecule.[20][21]
AcetoneModerate to HighA polar aprotic solvent suitable for many organic compounds.[3]
Co-solvent Mixtures (e.g., Ethanol/Water)Increased with higher organic contentThe organic co-solvent reduces the overall polarity of the solvent system.[13]
Cyclodextrin SolutionsSignificantly IncreasedFormation of a water-soluble inclusion complex.[16][17]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully remove a sample of the supernatant. It is crucial to avoid transferring any solid particles. This can be achieved by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter that does not bind the compound.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.

  • Calculation:

    • The determined concentration represents the solubility of the compound in that specific buffer at that temperature.

Protocol 2: Enhancing Solubility Using Co-solvents

This protocol outlines how to prepare a stock solution of this compound using a co-solvent system.

  • Co-solvent Selection:

    • Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.[11][13]

  • Stock Solution Preparation:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in your desired aqueous buffer).

    • Add a known amount of this compound to each mixture and determine the concentration at which it fully dissolves with gentle warming and vortexing.

  • Final Dilution in Assay:

    • When preparing your working solution, ensure that the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1% for ethanol and often lower for other co-solvents).

    • Always have a vehicle control in your experiment that contains the same final concentration of the co-solvent as your test samples.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol describes the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.

  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[22]

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration known to be effective for solubilization (e.g., 1-10% w/v).

  • Complexation:

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or with gentle heating until the solution becomes clear, indicating the formation of the inclusion complex. This process can take several hours.

  • Filtration and Use:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The resulting clear solution contains the water-soluble complex and can be used in your experiments. The concentration can be determined by an appropriate analytical method like HPLC-UV.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues A Compound Precipitation Observed B Is the issue upon initial dilution? A->B C YES B->C Yes D NO (Precipitation over time) B->D No E Reduce Final Concentration C->E F Improve Dilution Technique (e.g., serial dilution, slow addition) C->F G Consider Co-solvents C->G H Check for Temperature/pH Instability D->H I Lower Concentration D->I J Use Cyclodextrins E->J F->J G->J K Adjust pH (if applicable) H->K I->J

Caption: A logical workflow for troubleshooting common solubility issues.

G cluster_1 Solubilization Strategies cluster_2 Methods cluster_3 Outcome Compound This compound (Poorly Soluble) pH_Adjust pH Adjustment (Increase pH) Compound->pH_Adjust Co_Solvent Co-solvency (e.g., Ethanol, PEG) Compound->Co_Solvent Cyclodextrin Cyclodextrin Complexation Compound->Cyclodextrin Soluble_Form Solubilized Compound for Aqueous Assays pH_Adjust->Soluble_Form Co_Solvent->Soluble_Form Cyclodextrin->Soluble_Form

Caption: Key strategies for enhancing the aqueous solubility of the compound.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the common challenges and side reactions encountered during pyrazole synthesis. This guide provides a comprehensive resource in a question-and-answer format to help you troubleshoot and optimize your experimental work. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to support your research and development in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis?

A1: During pyrazole synthesis, particularly in classic methods like the Knorr synthesis, several side reactions can occur. The most prevalent issues include the formation of regioisomers when using unsymmetrical starting materials, the formation of stable intermediates that are difficult to convert to the final product, dimerization of reactants or intermediates, and in some cases, ring-opening of the pyrazole product.[1]

Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?

A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. To enhance regioselectivity, several strategies can be employed. The choice of solvent is critical; fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[1] Additionally, controlling the pH of the reaction mixture can influence the site of initial hydrazine attack.

Q3: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A3: Low yields in pyrazole synthesis can stem from several factors. These include incomplete reaction, suboptimal reaction conditions (e.g., temperature, catalyst), competing side reactions that consume starting materials, and degradation of the product during the reaction or workup. To address this, you can try increasing the reaction time or temperature, or employing microwave-assisted synthesis to enhance reaction rates. Ensuring the purity of your starting materials is also crucial, as impurities can lead to unwanted side reactions.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR and/or GC-MS analysis of the crude product shows two or more isomeric pyrazole products.

  • Difficulty in purifying the desired product by crystallization or column chromatography.

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

  • Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.

Solutions:

  • Solvent Selection: As highlighted in the data below, switching to a fluorinated alcohol can dramatically favor the formation of one regioisomer.

  • pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial condensation to a specific carbonyl group.

  • Chromatographic Separation: If a mixture is unavoidable, careful column chromatography is often the most effective method for separation. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is recommended to find an eluent that provides the best separation.[2]

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol58:42
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:5
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol40:60
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE98:2
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1

Note: Ratios are approximate and can vary based on specific reaction conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Purification: The crude product can then be purified by recrystallization or column chromatography on silica gel.

G start Poor Regioselectivity Observed solvent Is a conventional solvent (e.g., EtOH) being used? start->solvent fluorinated_solvent Switch to a fluorinated solvent (TFE or HFIP). solvent->fluorinated_solvent Yes ph_control Have you tried adjusting the pH? solvent->ph_control No end Improved Regioselectivity or Pure Isomer Obtained fluorinated_solvent->end acidic_basic Experiment with acidic or basic catalysts. ph_control->acidic_basic No separation Is separation of isomers feasible? ph_control->separation Yes acidic_basic->end chromatography Optimize column chromatography conditions. separation->chromatography Yes chromatography->end G Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydroxylpyrazolidine Reactants->Intermediate Cyclization Product Pyrazole Intermediate->Product Dehydration (-H2O) G start Dimerization Observed concentration Is the reaction run at high concentration? start->concentration dilution Perform reaction under high dilution. concentration->dilution Yes protecting_group Can a protecting group strategy be used? concentration->protecting_group No end Reduced Dimer Formation dilution->end acetylhydrazine Consider using acetylhydrazine. protecting_group->acetylhydrazine Yes acetylhydrazine->end

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can arise from several factors. These include the purity of starting materials, suboptimal reaction conditions, and the formation of side products. The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key determinants of reaction success.[1] Incomplete reactions are also a frequent cause; monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials are consumed.[2]

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

A2: The formation of regioisomeric mixtures is a common challenge.[1][3] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[4] The choice of solvent can dramatically influence the outcome. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[4] The reaction conditions (acidic, basic, or neutral) can also direct the synthesis towards a specific regioisomer.[4]

Q3: My reaction mixture is turning a dark color. What causes this and how can I prevent it?

A3: Discoloration, such as turning yellow or red, is often observed and can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][3] This is particularly common when using hydrazine salts. The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, like sodium acetate, can sometimes neutralize the acid and lead to a cleaner reaction.[1] Purifying the starting materials, for instance by distillation or recrystallization, can also help minimize impurity-driven coloration.[1]

Q4: What are some common side reactions in pyrazole synthesis and how can they be minimized?

A4: Besides the formation of regioisomers, other side reactions can occur. In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can lead to biaryl side products.[3] Another common issue is the reaction stalling at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[3] Optimizing reaction temperature and time by monitoring with TLC can help drive the reaction to completion.[3] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product; adjusting conditions by increasing temperature or adding a dehydrating agent may be necessary.[4]

Troubleshooting Guides

Issue 1: Consistently Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_optimize Optimization Steps Start Low Yield Observed CheckPurity Assess Starting Material Purity (Hydrazine & Dicarbonyl) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure Purification Review Purification Method CheckPurity->Purification If impure CheckIntermediates Check for Stable Intermediates OptimizeConditions->CheckIntermediates Temp Adjust Temperature (Increase/Decrease) OptimizeConditions->Temp CheckIntermediates->Purification Success Improved Yield Purification->Success Time Modify Reaction Time Temp->Time Solvent Screen Solvents Time->Solvent Catalyst Vary Catalyst/Concentration Solvent->Catalyst

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.[3]

Possible Cause Troubleshooting Step Citation
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to side reactions.[1][5]
Incomplete Reaction Monitor the reaction by TLC. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective.[2][3]
Suboptimal Temperature Temperature can be critical. Some reactions require heating/reflux, while others proceed at room temperature. A temperature-controlled approach can sometimes be used to favor the desired product.[4][6][7]
Incorrect Catalyst/Solvent The choice of acid or base catalyst is crucial. For Knorr synthesis, catalytic amounts of a protic acid are often used. The solvent can also significantly impact the reaction outcome.[2][4]
Formation of Stable Intermediates Stable intermediates like hydroxylpyrazolidines may not readily dehydrate. Increasing the temperature or adding a dehydrating agent can help.[4]
Issue 2: Formation of Regioisomers

This guide addresses the common issue of obtaining a mixture of regioisomers.

Troubleshooting Workflow for Regioisomer Formation

RegioisomerTroubleshooting Start Mixture of Regioisomers Detected Analyze Characterize Mixture (e.g., NMR) Start->Analyze ModifySolvent Modify Solvent System (e.g., use TFE, HFIP) Analyze->ModifySolvent ModifyConditions Adjust Reaction Conditions (Acidic vs. Basic) ModifySolvent->ModifyConditions ModifyCatalyst Change Catalyst ModifyConditions->ModifyCatalyst Separate Purify to Isolate Major Isomer (e.g., Column Chromatography) ModifyCatalyst->Separate Success Desired Regioisomer Obtained Separate->Success KnorrWorkflow Start Start Dissolve Dissolve 1,3-dicarbonyl in appropriate solvent Start->Dissolve AddHydrazine Add hydrazine derivative (dropwise if needed) Dissolve->AddHydrazine Heat Heat to reflux (if necessary) AddHydrazine->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous work-up Monitor->Workup Purify Purify crude product (Recrystallization or Chromatography) Workup->Purify End End Purify->End

References

Technical Support Center: Purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(2-Hydroxy-5-methylphenyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound and what are the likely impurities?

A common and effective method for the synthesis of 3-(2-hydroxyaryl)pyrazoles is the reaction of a corresponding chromone with hydrazine.[1] For this compound, the synthesis typically involves the reaction of 6-methylchromone with hydrazine hydrate. The reaction proceeds through a nucleophilic attack of hydrazine on the C-2 position of the chromone, leading to the opening of the pyrone ring, followed by intramolecular condensation and dehydration to form the pyrazole ring.

Potential Impurities:

  • Unreacted 6-methylchromone: The starting material may not have fully reacted.

  • Hydrazine hydrate: Excess reagent used to drive the reaction to completion.

  • Hydrazone Intermediate: The intermediate formed after the initial reaction of 6-methylchromone and hydrazine may not have fully cyclized to the pyrazole.

  • Side-reaction products: Depending on the reaction conditions, other minor byproducts may form.

Q2: My final product has a low melting point and appears oily. What could be the cause?

A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. The most common culprits are residual solvents or unreacted starting materials. It is also possible that side products with lower melting points are present in your sample. Further purification is necessary to obtain a crystalline solid with a sharp melting point. The reported melting point for this compound is around 105 °C.[2]

Q3: I am having trouble removing the starting material (6-methylchromone) from my product. What purification strategy is most effective?

Both this compound and 6-methylchromone are relatively non-polar compounds, which can make their separation by standard chromatographic methods challenging. However, the pyrazole product has a weakly basic character due to the pyrazole ring, which can be exploited for purification. An acid-base extraction can be an effective method to separate the basic pyrazole from the neutral chromone.

Q4: Can I use column chromatography for purification? If so, what conditions are recommended?

Yes, column chromatography can be used for the purification of this compound. A silica gel stationary phase is typically effective. The mobile phase should be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often successful in separating the desired product from less polar impurities like unreacted chromone and more polar impurities.

Q.5: What are the general solubility properties of this compound?

While specific quantitative solubility data is not extensively available in the public domain, general observations indicate that this compound, being a substituted phenol and pyrazole, is expected to be soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone. It has been noted to be soluble in acetate salt solutions.[2] Its solubility in non-polar solvents like hexane is likely to be lower.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis and Initial Work-up

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (6-methylchromone).- If the reaction is stalled, consider increasing the reaction temperature or adding a slight excess of hydrazine hydrate.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate during acid-base extraction to either protonate the pyrazole (for extraction into the aqueous phase) or keep it in its neutral form (for extraction into the organic phase).- Perform multiple extractions with smaller volumes of solvent for better efficiency.
Premature Precipitation - If the product precipitates during work-up, ensure that the volume of the solvent is sufficient to keep it dissolved until the desired purification step.
Problem 2: Persistent Impurities After Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent - The chosen solvent may have similar solubility for both the product and the impurity.- Perform a solvent screen to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. Good starting points for solvent screening include ethanol, methanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.
Co-crystallization - If the impurity has a very similar structure to the product, it may co-crystallize.- In this case, a different purification technique, such as column chromatography or preparative HPLC, may be necessary.
Oiling Out - The product may be precipitating as an oil instead of crystals. This can happen if the solution is supersaturated or if the cooling is too rapid.- Try cooling the solution more slowly, scratching the inside of the flask to induce crystallization, or adding a seed crystal. Using a more dilute solution can also help.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57148-86-4[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Melting Point 105 °C[2]
Appearance Crystalline solid
Solubility Soluble in acetate salt solution[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral starting material (6-methylchromone) will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude this compound (Contains impurities) Recrystallization Recrystallization Crude Product->Recrystallization AcidBaseExtraction Acid-Base Extraction Crude Product->AcidBaseExtraction ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Pure Product Pure Product Recrystallization->Pure Product AcidBaseExtraction->Pure Product ColumnChromatography->Pure Product Characterization Characterization (NMR, MS, MP) Pure Product->Characterization

Figure 1. General experimental workflow for the purification of this compound.

troubleshooting_logic Start Impure Product CheckPurity Assess Purity (TLC, NMR, MP) Start->CheckPurity ImpurityKnown Are Impurities Identified? CheckPurity->ImpurityKnown StartingMaterial Impurity: Starting Material (6-methylchromone) ImpurityKnown->StartingMaterial Yes Reagent Impurity: Reagent (Hydrazine) ImpurityKnown->Reagent Yes SideProduct Impurity: Side Product ImpurityKnown->SideProduct Yes Chromatography Solution: Column Chromatography or Recrystallization ImpurityKnown->Chromatography No AcidBase Solution: Acid-Base Extraction StartingMaterial->AcidBase AqueousWash Solution: Aqueous Wash Reagent->AqueousWash SideProduct->Chromatography

Figure 2. Troubleshooting logic for impurity identification and removal.

References

avoiding common pitfalls in the characterization of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in the characterization of pyrazoles.

Section 1: Spectroscopic Analysis & Tautomerism

The unique electronic properties and tautomeric nature of pyrazoles can lead to complexities in spectroscopic analysis. This section addresses common issues encountered during NMR, Mass Spectrometry, and IR analysis.

Frequently Asked Questions & Troubleshooting

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes completely absent?

A: This is a common observation for pyrazoles and is typically due to two factors:

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is similar to the NMR timescale, it leads to signal broadening.[1]

  • Exchange with Solvent: If a protic solvent (like methanol-d₄ or water) is used, the N-H proton can exchange with the solvent's deuterium/protons, causing the signal to broaden or disappear.

Troubleshooting Workflow: Identifying the N-H Proton

G start Broad or Missing N-H Signal in ¹H NMR solvent_check Is the solvent aprotic (e.g., CDCl₃, DMSO-d₆)? start->solvent_check d2o_exchange Perform D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire spectrum. solvent_check->d2o_exchange Yes use_aprotic Re-run spectrum in an aprotic solvent. solvent_check->use_aprotic No signal_disappears Signal Disappears or Significantly Attenuates d2o_exchange->signal_disappears signal_persists Signal Persists d2o_exchange->signal_persists conclusion_nh Conclusion: The signal is from an exchangeable N-H proton. signal_disappears->conclusion_nh re_evaluate Conclusion: The signal is likely not from a labile N-H. Re-evaluate structure or consider very slow exchange. signal_persists->re_evaluate use_aprotic->d2o_exchange G start Low Yield in Pyrazole Synthesis check_sm Verify Purity of Starting Materials (NMR, GC-MS) start->check_sm monitor_rxn Monitor Reaction Progress (TLC, LC-MS) check_sm->monitor_rxn Purity Confirmed pure_sm Ensure High Purity Starting Materials check_sm->pure_sm Impurities Found intermediate_check Is a stable intermediate accumulating? monitor_rxn->intermediate_check side_products Are significant side products observed? intermediate_check->side_products No optimize_conditions Modify Reaction Conditions: - Adjust Temperature - Add Dehydrating Agent intermediate_check->optimize_conditions Yes workup_check Is product degrading during workup/purification? side_products->workup_check No optimize_selectivity Optimize for Regioselectivity: - Change Solvent - Modify Precursors side_products->optimize_selectivity Yes milder_workup Use Milder Conditions: - Lower Temperature - Careful pH Control workup_check->milder_workup Yes

References

Technical Support Center: Enhancing the Biological Activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Hydroxy-5-methylphenyl)pyrazole and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the this compound core structure?

A1: The most prevalent and dependable method for synthesizing this and similar pyrazole structures is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2][3] For this compound, the logical precursors would be a derivative of 1-(2-hydroxy-5-methylphenyl)propane-1,3-dione and hydrazine hydrate.

Q2: I am observing a mixture of regioisomers in my synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, which can lead to a different major regioisomer.

Troubleshooting Poor Regioselectivity:

  • Catalyst Choice: The type of acid catalyst can influence which carbonyl group the hydrazine preferentially attacks. Experiment with both protic acids (like acetic acid) and Lewis acids.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Trying different solvents, from polar protic (e.g., ethanol) to non-polar (e.g., toluene), can alter the isomeric ratio.

  • Protecting Groups: Temporarily protecting the hydroxyl group on the phenyl ring can alter the electronic properties of the adjacent carbonyl, thereby influencing the regioselectivity of the cyclization.

Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Common causes include incomplete reactions, side reactions, and product degradation.

Troubleshooting Low Yield:

  • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. Increasing the reaction temperature or time may be necessary.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions and lower the yield of the desired product. Ensure high purity of all reactants.

  • Dehydration: The final step of the synthesis is the dehydration of a pyrazoline intermediate. If this step is inefficient, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water from the reaction.

Q4: My synthesized pyrazole derivative has poor solubility in aqueous buffers for biological assays. How can I address this?

A4: Poor aqueous solubility is a frequent issue with aromatic heterocyclic compounds. The standard approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.

Solubilization Strategies:

  • DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Dilute this stock into your final aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤0.5% v/v) to avoid affecting the biological system.

  • Alternative Co-solvents: If your assay is sensitive to DMSO, other solvents like ethanol or dimethylformamide (DMF) can be tested.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This requires optimizing the molar ratio of your compound to the cyclodextrin.

Enhancing Biological Activity: Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly modulated by introducing various substituents. The following data, based on structurally similar 5-(2-hydroxy-aryl)pyrazole derivatives, provides insights into potential SAR for anticancer activity.

Table 1: In Vitro Anticancer Activity of 5-(2-hydroxy-aryl)pyrazole Analogs
Compound IDR1 (at Pyrazole N1)R2 (at Phenyl Ring)Cell LineIC50 (µM)
5a H4-OCH3K562>10
5a H4-OCH3A549>10
5b H4-ClK5620.21
5b H4-ClMCF-71.24
5b H4-ClA5490.28
5e H4-FK5620.86
5e H4-FMCF-72.51
5e H4-FA5490.99
ABT-751 (Control)--K5621.05
ABT-751 (Control)--A5499.80

Data is representative of trends observed for similar compound series and is intended for guidance.[4]

SAR Interpretation:

  • The presence of a halogen (e.g., -Cl, -F) at the para-position of the 2-hydroxyphenyl ring appears to significantly enhance cytotoxic activity against multiple cancer cell lines (compare 5b and 5e to 5a ).[4]

  • Compound 5b , with a chloro-substituent, demonstrated the most potent activity, with IC50 values in the nanomolar range, and was more potent than the control compound ABT-751.[4]

  • These results suggest that modifying the phenyl ring of this compound with small, electron-withdrawing groups is a promising strategy for enhancing its anticancer potential.

Experimental Protocols

Protocol 1: General Knorr Synthesis of 3-(Aryl)pyrazoles

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, which can be adapted for this compound.[1][2]

Materials:

  • 1,3-Dicarbonyl precursor (e.g., 1-(2-hydroxy-5-methylphenyl)propane-1,3-dione) (1.0 eq)

  • Hydrazine hydrate (1.1 - 2.0 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

  • Acid catalyst (e.g., glacial acetic acid, a few drops if not the solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add the acid catalyst if the solvent is not acetic acid.

  • Slowly add hydrazine hydrate (1.1 - 2.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: In Vitro Biological Assay - MTT Cell Viability

This protocol outlines a general procedure for assessing the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT assay.[4]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized pyrazole compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the pyrazole compounds in the complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualized Workflows and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 1,3-Dicarbonyl + Hydrazine Hydrate reaction Knorr Cyclocondensation (Solvent, Heat, Catalyst) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify charac Characterization (NMR, MS, Purity Check) purify->charac solubilize Compound Solubilization (DMSO Stock) charac->solubilize Pure Compound assay_prep Serial Dilution & Cell Plating solubilize->assay_prep treatment Cell Treatment (48-72h Incubation) assay_prep->treatment mtt MTT Assay treatment->mtt readout Data Analysis (Absorbance, IC50) mtt->readout

Caption: A typical experimental workflow for pyrazole synthesis and biological evaluation.

troubleshooting_yield start Low Yield in Pyrazole Synthesis check_completion Is the reaction going to completion? start->check_completion increase_time Increase Reaction Time / Temperature check_completion->increase_time No check_purity Are starting materials pure? check_completion->check_purity Yes increase_time->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No side_reactions Are there significant side products? check_purity->side_reactions Yes purify_sm->side_reactions optimize_cond Optimize Conditions (Catalyst, Solvent) side_reactions->optimize_cond Yes yield_ok Yield Improved side_reactions->yield_ok No optimize_cond->yield_ok

Caption: A troubleshooting guide for addressing low reaction yields.

SAR_diagram cluster_phenyl_ring Modifications on Phenyl Ring cluster_activity Impact on Anticancer Activity core This compound Core ewg Add Electron-Withdrawing Group (e.g., -Cl, -F) at para-position core->ewg edg Add Electron-Donating Group (e.g., -OCH3) at para-position core->edg increase_activity Increased Potency (Lower IC50) ewg->increase_activity Observed Trend decrease_activity Decreased Potency (Higher IC50) edg->decrease_activity Observed Trend

Caption: Structure-Activity Relationship (SAR) for enhancing anticancer activity.

References

Technical Support Center: Scale-up Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key considerations for transitioning from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing 3-(2-hydroxyaryl)pyrazoles, including the target molecule, is the reaction of a corresponding chromone with hydrazine hydrate.[1][2] For this compound, the starting material would be 6-methylchromone. This reaction proceeds via a nucleophilic attack of hydrazine at the C-2 position of the chromone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the pyrazole ring.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of hydrazine hydrate, which is a toxic and potentially explosive compound.[3][4][5][6] Key considerations include:

  • Exothermic Reaction: The reaction with chromones can be exothermic, posing a risk of thermal runaway if not properly controlled on a larger scale.[5]

  • Toxicity: Hydrazine is highly toxic and requires strict handling procedures to minimize exposure.[3][4][6]

  • Flammability: Hydrazine has a wide flammability range.[5]

Q3: How can the exothermic nature of the reaction be managed during scale-up?

A3: To manage the exotherm, several strategies should be employed:

  • Slow and Controlled Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the reaction mixture.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.

  • Dilution: Using a sufficient amount of a suitable solvent can help to absorb the heat of the reaction.

Q4: What are common impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials (6-methylchromone), byproducts from side reactions, and potentially regioisomers, although the reaction of chromones with hydrazine is generally selective.[1] Purification is often necessary to remove these impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Monitor reaction progress by TLC or LC-MS.[7] - Ensure efficient stirring.
Side reactions or byproduct formation.- Optimize reaction temperature; higher temperatures can sometimes lead to more byproducts. - Consider the use of a catalyst if applicable, though this reaction often proceeds without one.[7]
Product loss during workup or purification.- Optimize the extraction and recrystallization solvents and procedures.
Product Purity Issues Incomplete conversion of starting materials.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
Formation of byproducts.- Adjust reaction conditions (temperature, solvent) to minimize side reactions. - Employ efficient purification methods like recrystallization or column chromatography.
Exothermic Runaway Poor heat dissipation at a larger scale.- Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.
Difficulty with Product Isolation Product is too soluble in the reaction solvent.- After the reaction is complete, consider adding an anti-solvent to precipitate the product. - Concentrate the reaction mixture under reduced pressure before attempting crystallization.
Oily product instead of a solid.- Try different crystallization solvents or solvent mixtures. - Seeding with a small crystal of the pure product can induce crystallization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromones.

Materials:

  • 6-Methylchromone

  • Hydrazine hydrate (55-64% in water)

  • Ethanol

  • Hydrochloric acid (for pH adjustment during workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylchromone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.5-2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~7 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Scale-Up Considerations and Data

Scaling up the synthesis of this compound requires careful consideration of several factors that can significantly impact yield, purity, and safety. The following table provides a hypothetical comparison of key parameters at different scales, based on common scale-up challenges.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Reactor Volume 250 mL20 L2000 L
Solvent Volume 100 mL10 L1000 L
Addition Time of Hydrazine Hydrate 5 minutes30-60 minutes2-4 hours
Reaction Temperature 78 °C (Reflux)78-85 °C (Jacketed)80-90 °C (Jacketed with precise control)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 85-95%80-90%75-85%
Purity (before recrystallization) 95%90-95%85-90%
Heat Transfer EfficientModerateChallenging, requires efficient cooling
Mixing Efficient (magnetic stirrer)Good (mechanical stirrer)Critical, requires optimized agitation
Safety Considerations Standard lab PPEEnclosed system, local exhaust ventilationFully contained system, process safety management

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 6-Methylchromone & Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux (4-6h) add_hydrazine->reflux concentrate Concentrate reflux->concentrate ph_adjust pH Adjustment concentrate->ph_adjust extract Extract with Ethyl Acetate ph_adjust->extract dry_concentrate Dry & Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_workup Review Workup & Purification complete->check_workup increase_time_temp->check_completion workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Extraction/Crystallization workup_issue->optimize_workup Yes side_reactions Consider Side Reactions workup_issue->side_reactions No

Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.

References

Technical Support Center: Resolving Inconsistencies in Experimental Results with Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experiments involving pyrazole-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.

I. Synthesis and Purification

This section addresses common challenges during the synthesis and purification of pyrazole derivatives, such as low yields, unexpected side products, and difficulties in isolating the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for obtaining a mixture of regioisomers in my pyrazole synthesis?

A1: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1][2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: To improve regioselectivity, consider the following strategies:

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[1][3]

  • pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine.[1] For instance, acidic conditions may favor one regioisomer, while neutral conditions may favor the other in the reaction of arylhydrazines with 1,3-dicarbonyls.[1]

  • Strategic Choice of Starting Materials: Using precursors that have only one possible site for the initial nucleophilic attack, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can lead to a single regioisomer.[4]

Q3: I am observing a very low yield in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

A3: Low yields in pyrazole synthesis can stem from several factors.[5] Common causes include poor quality of starting materials, suboptimal reaction conditions, and the formation of stable intermediates that do not readily convert to the final product.[1][5]

Troubleshooting Guide: Low Synthesis Yield
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion - Impure starting materials (1,3-dicarbonyl or hydrazine).[2][5]- Suboptimal reaction temperature or time.[2]- Formation of stable intermediates (e.g., hydroxylpyrazolidines).[1]- Ensure the purity of your starting materials using techniques like recrystallization or distillation.- Systematically optimize the reaction temperature and time, monitoring progress by TLC or LC-MS.[2]- Add a dehydrating agent or increase the temperature to facilitate the conversion of stable intermediates to the final pyrazole.[1]
Side Reactions - Formation of regioisomers consumes starting materials.[1][2]- Decomposition of hydrazine starting material, often indicated by a color change (yellow/red).[2][5]- To minimize regioisomer formation, modify the solvent system (e.g., use TFE) or adjust the pH.[1][4]- If using a hydrazine salt, adding a mild base like sodium acetate can neutralize liberated acid and prevent decomposition.[5]
Loss During Work-up/Purification - The product is partially soluble in the aqueous phase during extraction.- The compound streaks or is retained on a silica gel column.[6]- Adjust the pH of the aqueous layer to suppress the ionization of the pyrazole and reduce its water solubility before extraction.- For column chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina to prevent streaking of basic pyrazoles.[6][7]

Diagram 1: Troubleshooting Low Pyrazole Synthesis Yield

G Troubleshooting Low Pyrazole Synthesis Yield LowYield Low Yield CheckPurity Assess Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions AnalyzeSideProducts Analyze for Side Products LowYield->AnalyzeSideProducts ReviewPurification Review Purification Technique LowYield->ReviewPurification Impure Impure Starting Materials CheckPurity->Impure Suboptimal Suboptimal Temp/Time OptimizeConditions->Suboptimal Regioisomers Regioisomers Formed AnalyzeSideProducts->Regioisomers Decomposition Hydrazine Decomposition AnalyzeSideProducts->Decomposition ColumnLoss Loss on Silica Column ReviewPurification->ColumnLoss SolutionPurity Purify Starting Materials Impure->SolutionPurity SolutionOptimize Vary Temp, Time, Solvent Suboptimal->SolutionOptimize SolutionRegio Modify Solvent (TFE) or pH Regioisomers->SolutionRegio SolutionDecomp Add Mild Base Decomposition->SolutionDecomp SolutionColumn Deactivate Silica (Et3N) or Use Alumina ColumnLoss->SolutionColumn

Caption: A logical workflow for troubleshooting low pyrazole yield.

II. Biological Assays

Inconsistencies in biological assay results are a major hurdle in drug development. This section focuses on common issues encountered when testing pyrazole compounds in cell-based and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: I am observing significant variability in IC50 values for my pyrazole compound between experiments. What could be the cause?

A1: Variability in IC50 values can arise from several factors:

  • Compound Solubility: Many pyrazole derivatives have poor aqueous solubility.[8] If the compound precipitates in the assay medium, the effective concentration will be lower than the nominal concentration, leading to inconsistent results.

  • Cell Health and Density: The physiological state of the cells, passage number, and seeding density can all impact their response to a compound.[9]

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or instrumentation can lead to significant differences in measured activity.[9]

Q2: My pyrazole inhibitor is potent in a biochemical kinase assay but shows weak activity in a cell-based assay. Why is there a discrepancy?

A2: This is a common issue and often points to poor cell permeability.[10] The compound may be an effective inhibitor of the purified enzyme but is unable to cross the cell membrane to reach its intracellular target. Other possibilities include rapid metabolism of the compound by the cells or efflux by cellular transporters.

Troubleshooting Guide: Inconsistent Biological Data
Problem Possible Cause(s) Suggested Solution(s)
High IC50 Variability - Poor compound solubility in assay media.[8]- Inconsistent final DMSO concentration.[9]- Variation in cell seeding density or passage number.[9]- Confirm the solubility of your compound in the final assay buffer. Consider using a formulation strategy if solubility is low.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]- Standardize cell seeding protocols and use cells within a defined passage number range.
Low Potency in Cell-Based Assays - Poor cell permeability.[10]- Compound is rapidly metabolized by cells.- Compound is a substrate for efflux pumps.- Assess the permeability of your compound using a PAMPA or Caco-2 assay.- Perform a metabolic stability assay using liver microsomes or hepatocytes to evaluate the rate of metabolism.[8]- Use efflux pump inhibitors to determine if your compound is being actively transported out of the cells.
Unexpected Cytotoxicity or Off-Target Effects - The pyrazole scaffold itself may have some inherent promiscuity.[10]- The compound may inhibit other kinases or cellular targets.[11][12]- Screen the compound against a panel of kinases to assess its selectivity.[10]- Perform target engagement assays to confirm that the compound is binding to the intended target within the cell.

Diagram 2: Investigating Discrepancies Between Biochemical and Cellular Assays

G Investigating Assay Discrepancies Start Potent in Biochemical Assay, Weak in Cellular Assay CheckPermeability Assess Cell Permeability (PAMPA) Start->CheckPermeability CheckMetabolism Assess Metabolic Stability (Microsomes) Start->CheckMetabolism CheckEfflux Assess Efflux (Efflux Pump Inhibitors) Start->CheckEfflux LowPerm Low Permeability CheckPermeability->LowPerm HighMet High Metabolism CheckMetabolism->HighMet EffluxSubstrate Efflux Substrate CheckEfflux->EffluxSubstrate Redesign Redesign Compound (Improve LogP, etc.) LowPerm->Redesign BlockMetabolism Block Metabolic Hotspots HighMet->BlockMetabolism ModifyStructure Modify Structure to Avoid Transporters EffluxSubstrate->ModifyStructure G Inhibition of CDK Signaling by Pyrazoles cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb (Inactive) CyclinD_CDK46->pRb phosphorylates E2F E2F (Active) pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 pRb->CyclinE_CDK2 activates E2F_Rb E2F-Rb Complex E2F_Rb->pRb releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase activates transcription for CyclinE_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

References

Validation & Comparative

comparative analysis of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The efficient and regioselective synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of the most common and effective methods for pyrazole synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthesis Methodologies

The primary methods for constructing the pyrazole ring can be broadly categorized into cyclocondensation reactions and cycloaddition reactions. More contemporary approaches also leverage metal catalysis to achieve novel transformations.

Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] This versatile reaction allows for the synthesis of a wide range of substituted pyrazoles. A closely related method is the Paal-Knorr synthesis, which is a more general term for the synthesis of five-membered heterocycles from 1,4-dicarbonyls, but the principles are analogous when applied to hydrazines and 1,3-dicarbonyls for pyrazole formation.[6][7][8]

General Reaction Scheme:

G r1 R1-C(=O)-CH(R2)-C(=O)-R3 (1,3-Dicarbonyl) p1 Pyrazole Regioisomer 1 r1->p1 + R4-NH-NH2 p2 Pyrazole Regioisomer 2 r1->p2 + R4-NH-NH2 r2 R4-NH-NH2 (Hydrazine)

Figure 1: General scheme of the Knorr pyrazole synthesis.

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products.[5][9] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[10]

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the original work of Knorr.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1 equivalent) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours.

  • Work-up: After cooling, the product often crystallizes directly from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[1] This method proceeds through a Michael addition followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcone Arylhydrazones

This protocol is based on the oxidative cyclization of chalcone arylhydrazones.[12]

  • Hydrazone Formation: A mixture of a chalcone (1 equivalent) and an arylhydrazine (1 equivalent) in methanol with a catalytic amount of concentrated sulfuric acid is heated at 50-60 °C for 10 minutes to form the corresponding chalcone arylhydrazone.[12]

  • Oxidative Cyclization: The isolated arylhydrazone is dissolved in dichloromethane, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is added.[12] The reaction mixture is stirred at room temperature for 2 hours.[12]

  • Work-up: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pyrazole product, which can be further purified by crystallization.[12]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective route to pyrazoles.[2][13] These reactions typically involve the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile containing a carbon-carbon double or triple bond.[13][14]

General Reaction Scheme:

G r1 R1-C≡N+-N--R2 (Nitrile Imine) p1 1,3,4,5-Tetrasubstituted Pyrazole r1->p1 + R3-C≡C-R4 r2 R3-C≡C-R4 (Alkyne) G A 1,3-Dicarbonyl + Hydrazine B Nucleophilic attack of hydrazine on a carbonyl group A->B C Formation of a hydrazone intermediate B->C D Intramolecular nucleophilic attack of the second nitrogen C->D E Cyclic hemiaminal intermediate D->E F Dehydration E->F G Pyrazole F->G G A Generation of Nitrile Imine (1,3-dipole) B Nitrile Imine + Alkyne A->B C Concerted [3+2] cycloaddition B->C D Initial cycloadduct (Pyrazoline intermediate) C->D E Aromatization (e.g., elimination) D->E F Pyrazole E->F

References

A Comparative Analysis of the Anti-inflammatory Activity of a Representative Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for novel anti-inflammatory agents is a cornerstone of drug discovery, with pyrazole derivatives being a particularly promising class of compounds.[1][2] Many pyrazole-based molecules have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the anti-inflammatory activity of a representative pyrazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs).

Note on the Target Compound: As of this review, specific experimental data on the anti-inflammatory activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole is not available in the cited literature. Therefore, this guide will utilize Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) , a well-characterized and clinically approved 1,5-diarylpyrazole, as a representative compound for this class.[3][4] Celecoxib is a selective COX-2 inhibitor.[3][4] Its performance will be compared to Indomethacin , a potent, non-selective COX-1 and COX-2 inhibitor.[5][6]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is typically assessed through a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rats is a standard in vivo test to determine a compound's ability to reduce acute inflammation.[7] In vitro assays measuring the 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes are used to quantify a compound's potency and selectivity.

CompoundIn Vivo: Carrageenan-Induced Paw Edema (% Inhibition)In Vitro: COX-1 IC50 (µM)In Vitro: COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 40.1% (at 100 mg/kg)[8]150.04375
Indomethacin 54% (at 10 mg/kg, 3 hours post-carrageenan)[4]0.0270.180.15

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[7]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., the pyrazole derivative) or the reference drug (e.g., Indomethacin, Celecoxib) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[9]

  • Paw Volume Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline volume.

    • The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats baseline Measure Baseline Paw Volume acclimatize->baseline administer Administer Test Compound or Vehicle (Control) baseline->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate Edema Volume and % Inhibition measure->calculate G cluster_cox Cyclooxygenase (COX) Enzymes stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane arachidonic Arachidonic Acid membrane->arachidonic via Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins Prostaglandins (PGs) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Pyrazole Derivative / NSAID inhibitor->cox1 Non-selective (e.g., Indomethacin) inhibitor->cox2 Selective (e.g., Celecoxib)

References

A Comparative Guide to 3-(2-Hydroxy-5-methylphenyl)pyrazole and Other Pyrazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-(2-Hydroxy-5-methylphenyl)pyrazole against established pyrazole derivatives. Due to a lack of publicly available experimental data on the biological activity of this compound, this guide serves as a framework for its future evaluation by presenting its known properties alongside the performance of well-characterized pyrazoles in key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-hydroxy-5-methylphenyl group. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. The presence of the hydroxyphenyl group suggests potential for antioxidant activity and the ability to participate in hydrogen bonding, which could be crucial for interactions with biological targets.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 57148-86-4
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.2 g/mol
Melting Point 105-107 °C

Comparative Analysis: Anti-inflammatory Activity

A key therapeutic application of pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Celecoxib, a selective COX-2 inhibitor, and Phenylbutazone, a non-selective COX inhibitor, are standard benchmarks in this area.

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTarget(s)IC₅₀ (COX-1)IC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)
This compound COX-1, COX-2Data not availableData not availableData not available
Celecoxib COX-215 µM[2]0.04 µM[2]375
Phenylbutazone COX-1, COX-24.3 µM1.3 µM3.3
Relevant Signaling Pathway: Prostaglandin Synthesis Inhibition

The anti-inflammatory action of many pyrazole derivatives stems from their ability to inhibit COX enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Pyrazoles Pyrazole Derivatives (e.g., Celecoxib, Phenylbutazone) Pyrazoles->COX1 Non-selective inhibition Pyrazoles->COX2 Selective inhibition

Figure 1: Inhibition of Prostaglandin Synthesis by Pyrazole Derivatives.

Comparative Analysis: Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting various pathways involved in cancer cell proliferation and survival. Celecoxib, in addition to its anti-inflammatory properties, has been studied for its anticancer effects.

Table 2: Comparison of Anticancer Activity of Pyrazole Derivatives against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compound VariousData not available
Celecoxib U251 (Glioblastoma)11.7[2]
HCT116 (Colon Carcinoma)26.3[2]
MCF-7 (Breast Adenocarcinoma)30.1[2]
HepG2 (Hepatocellular Carcinoma)32.5[2]
HeLa (Cervical Adenocarcinoma)37.2[2]
K562 (Chronic Myelogenous Leukemia)46[3]

Comparative Analysis: Antimicrobial Activity

The pyrazole scaffold is also present in compounds with potent antimicrobial properties. For a broad comparison, a well-established antibiotic, Ciprofloxacin, is included alongside a pyrazole derivative, Celecoxib, for which some antimicrobial data is available.

Table 3: Comparison of Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganismMIC (µg/mL)
This compound VariousData not available
Celecoxib Staphylococcus aureus (MRSA)32[3]
Streptococcus pneumoniae64[3]
Gram-negative bacteriaInactive (unless outer membrane is compromised)[3]
Ciprofloxacin Escherichia coli≤0.06 - >8[4]
Staphylococcus aureusData varies widely based on resistance

Experimental Protocols

To facilitate the evaluation of this compound, detailed protocols for the key assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

G Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Detection reagents Start->Prepare_Reagents Incubate Incubate enzyme with test compound or vehicle Prepare_Reagents->Incubate Add_Substrate Add arachidonic acid to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop reaction after defined time Add_Substrate->Stop_Reaction Detect_Product Detect prostaglandin product (e.g., PGE2) via ELISA or other methods Stop_Reaction->Detect_Product Calculate_IC50 Calculate % inhibition and determine IC50 values Detect_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for In Vitro COX Inhibition Assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at 37°C.

  • Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Termination: After a set incubation period, the reaction is terminated.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G Start Start Seed_Cells Seed cancer cells in a 96-well plate and incubate Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 value Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: Workflow for the MTT Assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Start Start Prepare_Dilutions Prepare serial dilutions of the test compound in broth medium in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate each well with the microbial suspension Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare a standardized inoculum of the test microorganism Prepare_Inoculum->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC: the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 4: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Compound Dilution: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While this compound remains a compound with underexplored biological potential, its structural features suggest it may be a promising candidate for further investigation in anti-inflammatory, anticancer, and antimicrobial research. This guide provides a framework for such an evaluation by presenting robust experimental protocols and comparative data from well-established pyrazole derivatives. The provided methodologies offer a standardized approach to elucidating the activity of novel pyrazole compounds, enabling a direct comparison with the existing landscape of therapeutic agents. Future studies are warranted to generate the experimental data needed to fully assess the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methods for the quantification of pyrazole compounds, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published experimental data and adheres to the principles outlined in the ICH Q2(R1) guidelines.

Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters for different analytical methods applied to pyrazole derivatives. It is important to note that the data is collated from separate studies on different pyrazole compounds and analytical systems. Therefore, a direct comparison should be considered in the context of the specific analyte and matrix.

Validation ParameterHPLC-UV Method for a Pyrazoline Derivative[1]LC-MS/MS Method for 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)[2][3]
Linearity Range 50 - 150 µg/mLNot explicitly stated, but recoveries were tested over a soil concentration range of 0.5–167 ng/g.
Correlation Coefficient (r²) 0.9995[1]Not explicitly stated.
Accuracy (% Recovery) Excellent recoveries reported under various conditions (different days, instruments, analysts)[1].101–107% using a ¹⁵N₂ labeled internal standard. 102 to 107% when using 3,4-HDMP as an internal standard.[2][3]
Precision (% RSD) Within acceptable limits[1].Within-batch variability: 3.1%. Between-batch variability: 4.4%.[2]
Limit of Detection (LOD) 4 µg/mL[1]Not explicitly stated, but the method provided a 10-fold improvement in the limit of quantitation over the most sensitive existing method.[3]
Limit of Quantification (LOQ) 15 µg/mL[1]Not explicitly stated, but a 10-fold improvement was noted.[3]
Specificity Method demonstrated to be specific[1].Greater control of 3,4-DMP retention by the LC column allows for separation from the soil matrix.[2][3]
Robustness No significant changes in results with deliberate variations in mobile phase composition, flow rate, and column temperature[1].Not explicitly stated.

Experimental Protocols

RP-HPLC Method for a Pyrazoline Derivative[1]

This method was developed for the determination of a synthesized pyrazoline derivative.

  • Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 5.0 µL.

  • Detection: UV detector at 206 nm.

  • Sample Preparation: A stock solution was prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This was further diluted to obtain calibration samples at concentrations of 50, 80, 100, 120, and 150 µg/mL.

Ion-Pair LC-MS/MS Method for 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)[2][3]

This method was developed for the quantification of the soil nitrification inhibitor 3,4-DMP.

  • Instrumentation: Agilent 1200 series LC and 6470 triple quadrupole tandem mass spectrometer.

  • Column: Phenomenex Kinetex biphenyl column (50 × 3 mm, 2.6 µm) or a Phenomenex Kinetex C18 column (50 × 3 mm, 2.6 µm).

  • Ion-Pair Reagents: Perfluoroalkanoic acids were used to improve peak shape and retention time. Perfluorooctanoic acid was found to perform best.

  • Mass Spectrometry:

    • Quantification transition: m/z 97.4→56.2

    • Qualification transition: m/z 97.4→70.2

    • Internal Standard (3,4-HDMP) transition: m/z 99.2→57.2

  • Flow Rate: A flow rate of 0.4 mL/min was considered an appropriate compromise for the conditions.

  • Internal Standard: 3,4-DMP-¹⁵N₂ was synthesized and used as an internal standard for soil extraction.

Visualizing the Validation Process

The following diagrams illustrate the workflow of analytical method validation and the interrelation of key validation parameters as per ICH Q2(R1) guidelines.[4][5][6][7]

G General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Procedure's Purpose (Identification, Impurity, Assay) select_parameters Select Validation Parameters based on ICH Q2(R1) define_purpose->select_parameters Determines define_acceptance Define Acceptance Criteria select_parameters->define_acceptance perform_experiments Perform Validation Experiments define_acceptance->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data assess_results Assess Results against Acceptance Criteria collect_data->assess_results document_validation Document Validation Report assess_results->document_validation G Interrelation of Key Analytical Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(2-Hydroxy-5-methylphenyl)pyrazole and its Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of 3-(2-Hydroxy-5-methylphenyl)pyrazole and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from well-characterized pyrazole-based anti-inflammatory agents, Celecoxib and a representative 3,5-diarylpyrazole derivative, to provide a framework for its potential efficacy and to highlight key experimental considerations.

Introduction to Pyrazole Derivatives as Anti-inflammatory Agents

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, with a significant number developed as potent anti-inflammatory agents.[2] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has enabled the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

In Vitro Efficacy: A Focus on Cyclooxygenase Inhibition

The in vitro efficacy of pyrazole-based anti-inflammatory agents is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of the compound.

Table 1: In Vitro COX-1 and COX-2 Inhibition of Pyrazole Derivatives

CompoundTarget OrganismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib Human9.40.08117.5[4]
Human>1008.2>12.1[4]
3,5-Diarylpyrazole Derivative (Compound 6d) Not SpecifiedNot Specified0.043Not Specified[5]
Pyrazole-Thiazole Hybrid (Compound 6c) Not SpecifiedNot SpecifiedNot Specified264[3]

Note: The specific 3,5-diarylpyrazole and pyrazole-thiazole derivatives are examples from the literature used for comparative purposes.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new chemical entities.[6][7] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)Reference(s)
Celecoxib Rat306 hoursSignificant prevention of full manifestation[8]
3,5-Diarylpyrazole Derivative (Compound 11f) Not SpecifiedNot SpecifiedNot SpecifiedPromising results[5]
Pyrazole-Thiazole Hybrid (Compound 6d) Not SpecifiedNot SpecifiedNot Specified97.30[3]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of a test compound.

Objective: To determine the IC50 values of a test compound against ovine or human COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include control wells with solvent only (for 100% enzyme activity) and a known COX inhibitor as a positive control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 611 nm for TMPD oxidation) kinetically for a set period.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of acute inflammation in a rat model.

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., Indomethacin or Celecoxib)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7][10]

  • Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[10]

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase pathway and a general workflow for evaluating the anti-inflammatory efficacy of a pyrazole derivative.

COX_Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) ArachidonicAcid->COX2 PLA2 PLA2 PLA2->MembranePhospholipids Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins (Physiological) Prostaglandins_H->Prostaglandins_P Prostaglandins_I Prostaglandins (Inflammatory) Prostaglandins_H->Prostaglandins_I NonSelectiveNSAIDs Non-Selective NSAIDs NonSelectiveNSAIDs->COX1 Inhibit NonSelectiveNSAIDs->COX2 Inhibit SelectiveCOX2Inhibitors Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) SelectiveCOX2Inhibitors->COX2 Inhibit Experimental_Workflow Compound This compound & Analogs InVitro In Vitro Efficacy (COX Inhibition Assay) Compound->InVitro InVivo In Vivo Efficacy (Carrageenan-Induced Paw Edema) Compound->InVivo IC50 Determine IC50 for COX-1 and COX-2 InVitro->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity DataAnalysis Comparative Data Analysis Selectivity->DataAnalysis Edema Measure Paw Edema Inhibition InVivo->Edema Edema->DataAnalysis

References

Structure-Activity Relationship of 3-(2-Hydroxy-5-methylphenyl)pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(2-Hydroxy-5-methylphenyl)pyrazole analogs and related derivatives, supported by experimental data from various studies. The versatility of the pyrazole ring allows for diverse substitutions, leading to a broad spectrum of biological activities.

Antimicrobial Activity

A study by Khadsan et al. investigated the antimicrobial properties of 3-(2-Hydroxy-3-substituted-5-methylphenyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazoline derivatives.[1] The core structure of these compounds is closely related to the topic of this guide. The antimicrobial activity was assessed against a panel of pathogenic bacteria and compared with the standard drug Chloramphenicol.

Table 1: Antimicrobial Activity of 3-(2-Hydroxy-3-substituted-5-methylphenyl)pyrazoline Analogs [1]

CompoundSubstitution (at 3-position of phenyl ring)S. aureusS. dysenteriaeS. typhiE. coliK. pneumoniaeP. mirabilis
IIIa H++++++++
IIIb Br++++++++++++++
IIIc I++++++++++++++++++
Chloramphenicol (Standard) -++++++++++++++++++

Activity indicated by: + (low), ++ (moderate), +++ (high)

The results indicate that the introduction of a halogen substituent at the 3-position of the 2-hydroxyphenyl ring significantly influences the antimicrobial activity. The iodo-substituted analog (IIIc ) demonstrated the highest and broadest activity, comparable to the standard drug Chloramphenicol. This suggests that increasing the lipophilicity and electron-withdrawing nature of the substituent at this position enhances the antimicrobial potential of these pyrazoline derivatives.

Anticancer Activity

While specific data on the anticancer activity of this compound analogs is limited in the reviewed literature, studies on structurally similar pyrazole derivatives provide valuable SAR insights. For instance, a series of pyrazole analogs were evaluated for their tumor cell growth inhibitory activity against various cancer cell lines using the MTT assay.[2]

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Analogs [2]

CompoundRCell LineGI₅₀ (µM)
5a HK562<0.01
MCF-710.7
A5490.21
5b MeK5620.021
MCF-71.7
A5490.69
5e CNK5620.045
MCF-70.18
A5490.12
ABT-751 (Standard) -K5620.74
MCF-70.03
A5490.28

These findings highlight that modifications on the pyrazole scaffold can lead to potent anticancer agents. Specifically, the cyano derivative (5e ) showed high potency across all three cell lines.[2] Another study on pyrazolinyl-indole derivatives, some containing a 3-(2-hydroxyphenyl) moiety, demonstrated remarkable cytotoxic activities against a wide range of cancer cell lines.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some analogs acting as selective COX-2 inhibitors.[5][6] A study on novel pyrazole analogues identified compounds with significant anti-inflammatory and antimicrobial activities.[3]

Table 3: Anti-inflammatory Activity of Pyrazole Analogs [3]

Compound% Inhibition of Edema (at 5h)
1 52.3
2 58.7
3 63.5
4 71.4
Diclofenac sodium (Standard) 76.2

Compound 4 , a hydrazinecarboxamide derivative of 5-hydroxy-3-methyl-1H-pyrazole, exhibited the most potent anti-inflammatory activity, comparable to the standard drug Diclofenac sodium.[3] This suggests that the presence of a hydrazinecarboxamide moiety can significantly enhance the anti-inflammatory properties of the pyrazole core.

Experimental Protocols

Antimicrobial Activity Assay (Agar Diffusion Method)[1]

The antimicrobial activity of the synthesized pyrazoline derivatives was evaluated using the agar diffusion method. Bacterial cultures were grown in nutrient broth and standardized. Sterile filter paper discs (6 mm) were impregnated with the test compounds (100 µ g/disc ) dissolved in a suitable solvent. These discs were then placed on the surface of agar plates seeded with the respective bacterial strains. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity. Chloramphenicol was used as a positive control.

Anticancer Activity Assay (MTT Assay)[2]

The in vitro tumor cell growth inhibitory activity was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. Human cancer cell lines (K562, MCF-7, and A549) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) was calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)[3]

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. Wistar rats were divided into groups, including a control group, a standard group (receiving Diclofenac sodium), and test groups (receiving the synthesized pyrazole analogs). Acute inflammation was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. The test compounds and the standard drug were administered orally 30 minutes before the carrageenan injection. The paw volume was measured at different time intervals (1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazoline Analogs cluster_evaluation Biological Evaluation Acetophenone 2-Hydroxy-5-methyl acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldehyde Substituted Aldehyde Aldehyde->Chalcone Pyrazoline 3-(2-Hydroxy-5-methylphenyl) -pyrazoline Analog Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Antimicrobial Antimicrobial Screening Pyrazoline->Antimicrobial Anticancer Anticancer Assay (MTT) Pyrazoline->Anticancer AntiInflammatory Anti-inflammatory Assay Pyrazoline->AntiInflammatory

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Logic cluster_activity Biological Activities cluster_substituents Substituent Effects Core 3-(2-Hydroxy-5-methylphenyl) -pyrazole Core Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Halogen Halogen at Phenyl-3 (Increases Antimicrobial) Antimicrobial->Halogen Cyano Cyano Group (Potent Anticancer) Anticancer->Cyano Hydrazide Hydrazinecarboxamide (Increases Anti-inflammatory) AntiInflammatory->Hydrazide

Caption: Key structure-activity relationships of substituted pyrazole analogs.

References

Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in silico performance of pyrazole-based compounds against key biological targets, providing researchers, scientists, and drug development professionals with a comparative overview of their potential therapeutic applications.

Pyrazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the development of potent and selective inhibitors for various protein targets. Molecular docking, a powerful computational technique, has become instrumental in the rational design and preliminary screening of these compounds.[1][2] This guide summarizes key findings from comparative docking studies, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the ongoing research and development of novel pyrazole-based therapeutics.

Performance of Pyrazole Derivatives Across Various Protein Targets

Molecular docking studies have been instrumental in identifying and optimizing pyrazole derivatives as inhibitors for a multitude of protein targets. The following table summarizes the docking performance of various pyrazole derivatives against several key proteins implicated in diseases like cancer and inflammation. The data highlights the binding affinities, which are crucial indicators of the potential inhibitory activity of these compounds.

Target ProteinPDB IDPyrazole Derivative/CompoundDocking Score/Binding Energy (kcal/mol)Reference
VEGFR-22QU51b: 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09 (Binding Energy, kJ/mol)[2][3]
Aurora A2W1G1d: 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57 (Binding Energy, kJ/mol)[2][3]
CDK22VTO2b: 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide-10.35 (Binding Energy, kJ/mol)[2][3]
COX-23LN1Designed 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives-6.736 to -9.434[4]
COX-2Not SpecifiedCelecoxib (Standard Drug)-12.049[4]
EGFRNot SpecifiedCompound 22-8.61[5]
EGFRNot SpecifiedCompound 23-10.36[5]
CDK2Not SpecifiedCompound 31-5.372[5]
CDK2Not SpecifiedCompound 32-7.676[5]
PI3 KinaseNot SpecifiedCompound 43Not Specified[5]
DNA GyraseNot SpecifiedFerrocenyl-substituted pyrazole-9.6[6]
Carbonic Anhydrase I & IINot SpecifiedPyrazole-carboxamides (6a, 6b)Better than Acetazolamide (Standard)[7]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are detailed protocols from the cited studies, providing a framework for conducting similar computational analyses.

Protocol 1: Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2[2][3]
  • Software: AutoDock 4.2

  • Ligand Preparation: 2D structures of pyrazole derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using molecular mechanics (MMFF94) force field.

  • Protein Preparation: The 3D crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.

  • Docking Algorithm: A Lamarckian genetic algorithm was employed for the docking process.

  • Docking Parameters: The study consisted of 10 independent Genetic Algorithm (GA) runs per ligand, with a population size of 150 and a maximum number of 2,500,000 energy evaluations.

  • Grid Box Definition: A grid box was centered on the active site of each protein, encompassing the key interacting residues.

Protocol 2: Docking of Pyrazole Derivatives against COX-2[4]
  • Software: Schrodinger (Maestro 11.1) with Glide docking tool.

  • Protein Preparation: The crystal structure of COX-2 (PDB ID: 3LN1) was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro, which involved adding hydrogens, assigning bond orders, and minimizing the structure.

  • Ligand Preparation: The 3D conformations of the designed pyrazole derivatives were generated using ChemDraw 18.0 software.

  • Grid Generation: A receptor grid was generated around the active site of the COX-2 enzyme.

  • Docking: The prepared ligands were docked into the generated grid using the Glide docking tool.

Protocol 3: Docking of Pyrazole-based Hybrids against HPPD[8]
  • Software: Not explicitly stated, but the study focuses on QSAR and molecular docking.

  • Protein Preparation: The active site of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) protein was used for the docking study.

  • Interaction Analysis: The study focused on the interaction of the most active compound with key amino acid residues in the HPPD binding pocket, such as GLN 307, ASN 423, and PHE 392.

Visualizing Molecular Interactions and Processes

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological systems and computational methodologies involved in drug discovery.

signaling_pathway extracellular Growth Factors (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) extracellular->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization pi3k PI3K dimerization->pi3k ras Ras dimerization->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation cell_cycle CDKs (e.g., CDK2) cell_cycle->proliferation pyrazole Pyrazole Derivatives pyrazole->receptor pyrazole->pi3k pyrazole->cell_cycle

Caption: Signaling pathways commonly targeted by pyrazole derivatives.

docking_workflow start Start: Define Research Objective protein_prep Protein Preparation (PDB, Add Hydrogens, Remove Water) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis validation Experimental Validation (In vitro assays) analysis->validation end End: Identify Lead Compounds validation->end

Caption: A typical workflow for a comparative molecular docking study.

References

Navigating the Synthesis and Bioactivity of Hydroxyphenyl-Pyrazoles: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific progress. This guide provides a comparative analysis of synthetic methodologies and reported biological activities for 3-(hydroxyphenyl)pyrazole derivatives, a class of compounds with significant therapeutic potential. By presenting experimental data in a structured format, this guide aims to offer a clear and objective overview to aid in the evaluation and replication of key findings.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The addition of a hydroxyphenyl moiety can further enhance this activity, making these compounds particularly interesting for drug discovery programs. However, the reproducibility of synthetic yields and biological potency can vary between different studies and derivatives. This guide delves into the available data to provide a comparative perspective.

Comparison of Synthetic Protocols and Yields

The synthesis of 3-(hydroxyphenyl)pyrazole derivatives often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or the reaction of a chalcone with a hydrazine. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a comparison of synthetic data for representative 3-(hydroxyphenyl)pyrazole derivatives.

Compound IDSynthetic MethodKey ReagentsSolventReaction ConditionsReported Yield (%)Reference
A Claisen-Schmidt condensation followed by cyclizationSubstituted acetophenone, substituted benzaldehyde, hydrazine hydrateEthanol, Acetic AcidReflux75-85%Generic representation from multiple sources
B Reaction of chromones with hydrazineSubstituted chromone, hydrazine hydrateNot specifiedNot specifiedNot specifiedGeneral method described in reviews
C Condensation of diketones with hydrazines1-(hydroxyphenyl)-1,3-butanedione, phenylhydrazineEthanolRefluxHighGeneral method described in reviews

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of hydroxyphenyl-pyrazole derivatives, compiled from various sources.

General Synthesis of 3-(Hydroxyphenyl)pyrazole Derivatives via Chalcone Intermediate
  • Chalcone Synthesis (Claisen-Schmidt Condensation): An equimolar mixture of a substituted hydroxyacetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

  • Pyrazole Formation: The synthesized chalcone is dissolved in glacial acetic acid, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the 3-(hydroxyphenyl)pyrazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1][2]

Comparative Biological Activity

The biological activity of 3-(hydroxyphenyl)pyrazole derivatives has been explored in various contexts, with anticancer and anti-inflammatory activities being the most prominently reported. The following table summarizes the reported in vitro anticancer activity of some derivatives against different cancer cell lines.

Compound ClassCell LineReported IC50 (µM)Reference
IndenopyrazolesK5620.021 - 5.8[1]
IndenopyrazolesMCF-71.7 - >50[1]
IndenopyrazolesA5490.69 - 18[1]
Thiazolyl-pyrazoline derivativesMCF-70.07[3]
Pyrazoline derivativesHepG-23.57[3]
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-46814.97 (24h), 6.45 (48h)[2]

Signaling Pathways and Experimental Workflows

To visualize the relationships between synthesis, characterization, and biological evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Hydroxyacetophenone, Hydrazine) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy analysis Purity Assessment (e.g., Elemental Analysis) spectroscopy->analysis invitro In Vitro Assays (e.g., Anticancer, Anti-inflammatory) analysis->invitro invivo In Vivo Studies (Animal Models) invitro->invivo data data invivo->data Data Analysis & Comparison

General experimental workflow for the synthesis and evaluation of hydroxyphenyl-pyrazoles.

anticancer_mechanism compound Pyrazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition ros ROS Generation compound->ros cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle Disruption apoptosis Apoptosis Induction cell_cycle->apoptosis caspase Caspase Activation ros->caspase caspase->apoptosis

Potential anticancer signaling pathways modulated by pyrazole derivatives.

This guide highlights the importance of detailed reporting in scientific publications to ensure the reproducibility of findings. While the therapeutic potential of 3-(hydroxyphenyl)pyrazole derivatives is evident from the literature, a direct comparison for the specific compound 3-(2-Hydroxy-5-methylphenyl)pyrazole is hampered by the lack of dedicated published data. Researchers are encouraged to publish detailed experimental procedures and comprehensive characterization data to facilitate the validation and advancement of this promising class of compounds.

References

Safety Operating Guide

Safe Disposal of 3-(2-Hydroxy-5-methylphenyl)pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No. 57148-86-4). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as harmful if swallowed and causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Summary of Safety and Physical Data

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O[1]
Molar Mass 174.2 g/mol
Melting Point 105 °C
Appearance White to pale yellow crystal or powder[2]
GHS Hazard Statements H302: Harmful if swallowed[3]
H319: Causes serious eye irritation[2]
H315: Causes skin irritation[3]
H335: May cause respiratory irritation[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved and licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in a designated solid chemical waste container.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste.

    • Do not mix with other incompatible waste streams.

Step 2: Labeling and Storage

  • Clearly label all waste containers with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]

  • The storage area should be cool, dry, and away from incompatible materials.[4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.[4]

  • Follow their specific instructions for packaging and preparing the waste for transport.

Important: Never dispose of this compound down the drain or in regular trash.[4] Discharge into the environment must be avoided.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Segregation B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions containing the compound) A->C D Step 2: Labeling and Storage B->D C->D E Clearly label with chemical name and hazards D->E F Store in designated, cool, and dry area D->F G Step 3: Professional Disposal F->G H Contact EHS or licensed waste contractor G->H I Provide waste inventory H->I J Follow packaging and transport instructions I->J K Compliant and Safe Disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Hydroxy-5-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Hydroxy-5-methylphenyl)pyrazole

This document provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS 57148-86-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary
Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Body PartRequired PPEStandards and Specifications
Eyes/Face Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield must be worn in conjunction with goggles, especially when splashes are possible.[2][3][5]
Skin/Hands Chemical-resistant, impervious gloves (e.g., double-layered nitrile, neoprene, or butyl rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[3][6]
Body A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat if there is a risk of splashing.[3][6]Clothing should be impervious to spills.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if aerosolization is possible.Use in a well-ventilated area, preferably a certified chemical fume hood.[2][7]
Feet Closed-toe, chemical-resistant shoes.Shoes must be impervious to spills.[2][6]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

prep Preparation - Verify fume hood function - Assemble all necessary equipment and reagents - Don appropriate PPE weigh Weighing and Transfer - Perform in a fume hood - Use a spatula for solid transfer - Minimize dust creation prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Use a magnetic stirrer to aid dissolution - Keep container covered weigh->dissolve reaction Reaction - Conduct reaction in a closed system if possible - Monitor the reaction for any unexpected changes dissolve->reaction cleanup Work Area Decontamination - Wipe down all surfaces with an appropriate solvent - Clean all glassware reaction->cleanup After reaction completion disposal Waste Disposal - Segregate waste into appropriate containers (solid, liquid) - Label containers clearly as hazardous waste cleanup->disposal

Workflow for the safe handling of this compound.

Experimental Protocols

Handling and Weighing:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Personal Protective Equipment : Before handling, don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a draft shield to prevent air currents from dispersing the powder.

  • Transfers : Use a spatula for solid transfers. Avoid creating dust. For solutions, use a pipette or a syringe.

Emergency Procedures:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • Spills : For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste : Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[2] Do not pour any waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxy-5-methylphenyl)pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxy-5-methylphenyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.